Methyl 3-amino-5-(methoxymethyl)benzoate
Description
Properties
IUPAC Name |
methyl 3-amino-5-(methoxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-6-7-3-8(10(12)14-2)5-9(11)4-7/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUDJHBUCYLGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pharmacophore of Choice: Structure-Activity Relationship (SAR) of 3,5-Disubstituted Aniline Benzoates and Benzanilides
Executive Summary
This technical guide analyzes the medicinal chemistry of 3,5-disubstituted aniline benzoates (specifically focusing on the biologically robust N-benzoylaniline or benzanilide scaffold). While "aniline benzoate" can chemically refer to a salt, in drug discovery, this terminology frequently denotes the covalent amide or ester linkage between a benzoic acid derivative and a 3,5-disubstituted aniline.
The 3,5-substitution pattern is a "privileged structure" in medicinal chemistry. By occupying the meta positions, these ligands enforce specific steric geometries, block metabolic hot-spots (preventing para-hydroxylation), and modulate the electronic density of the linker, thereby tuning potency against targets ranging from Glucokinase (GK) to Histone Deacetylases (HDACs) and microbial membranes.
The Core Scaffold & Chemical Logic
The 3,5-disubstituted aniline scaffold offers a unique advantage: Symmetry and Metabolic Shielding .
-
Metabolic Stability: Monosubstituted anilines are frequently oxidized at the para position by Cytochrome P450 enzymes. 3,5-disubstitution sterically shields the para position and electronically deactivates the ring (if Electron Withdrawing Groups like Cl or CF
are used), significantly increasing half-life ( ). -
Conformational Lock: The substituents at the 3 and 5 positions create a "cleft" or "butterfly" shape that restricts rotation around the N-Aryl bond, locking the molecule into a bioactive conformation often required for hydrophobic pocket binding.
The Two Primary Linkages
-
Benzanilides (Amides): High hydrolytic stability. The N-H acts as a hydrogen bond donor. (Primary focus of this guide).
-
Phenyl Benzoates (Esters): Lower stability (susceptible to esterases). Often used as prodrugs or agrochemicals (e.g., fungicides).
Synthesis Protocol: The Optimized Schotten-Baumann
Reliability Level: High (Self-Validating via pH control)
While standard coupling reagents (HATU/EDC) work, the Schotten-Baumann reaction remains the industrial standard for these scaffolds due to its scalability and cost-efficiency.
Materials
-
Amine: 3,5-Dichloroaniline (or 3,5-bis(trifluoromethyl)aniline).
-
Acylating Agent: Substituted Benzoyl Chloride.
-
Base: 10% Aqueous NaOH (or Pyridine for water-sensitive substrates).
-
Solvent: THF or Dichloromethane (DCM).
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 eq of 3,5-disubstituted aniline in DCM (0.5 M concentration).
-
Base Addition: Add 1.2 eq of Pyridine (or use a biphasic system with 2.0 eq NaOH). Cool to 0°C.
-
Acylation: Dropwise addition of 1.1 eq Benzoyl Chloride. Critical: Maintain temperature <5°C to prevent bis-acylation.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The amine spot (usually fluorescent) will disappear; the amide product is typically less polar.
-
Workup:
-
Wash organic layer with 1M HCl (removes unreacted amine/pyridine).
-
Wash with sat. NaHCO
(removes benzoic acid byproduct). -
Dry over MgSO
and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water is preferred over chromatography for these highly crystalline solids.
Visualization: Synthetic Workflow
Caption: Biphasic Schotten-Baumann synthesis route for benzanilide formation.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these compounds hinges on three vectors: the 3,5-Aniline Head , the Linker , and the Benzoyl Tail .
Vector A: The 3,5-Aniline Head (The "Anchor")
This moiety usually binds into a hydrophobic pocket (e.g., the allosteric site of Glucokinase).
-
Lipophilicity (
effects):-
3,5-Dichloro: Optimal balance of lipophilicity and size. (See Iprodione metabolites).
-
3,5-Bis(trifluoromethyl): High lipophilicity (
increase). drastically improves membrane permeability but may reduce water solubility. -
3,5-Dimethoxy: Electron-donating. often reduces potency in antimicrobial screens but may enhance affinity in kinases requiring H-bond acceptors.
-
-
Electronic Effects (
):-
Electron Withdrawing Groups (EWGs) like Cl or CF
at 3,5-positions decrease the pKa of the amide NH, making it a stronger Hydrogen Bond Donor (HBD). This is critical for targets like Glucokinase , where the NH forms a key H-bond with the protein backbone.
-
Vector B: The Linker (Amide vs. Ester)
-
Amide (-CONH-): Essential for H-bonding networks.
-
N-Methylation (-CONMe-): usually abolishes activity in this class. The H-bond donor capability of the NH is mandatory for efficacy in 90% of reported bioassays (GK, HDAC).
Vector C: The Benzoyl Tail (The "Warhead")
This region is tolerant to variation and is used to fine-tune potency.
-
Heterocycles: Replacing the phenyl ring with a thiazole or pyridine often improves solubility and metabolic stability (e.g., Entinostat analogs).
-
Ortho-substitution: Substituents at the 2-position of the benzoyl ring can force the amide bond out of planarity, altering the global shape.
Visualization: SAR Logic Map
Caption: Functional decomposition of the benzanilide pharmacophore.
Quantitative Data: Activity Profiles
The following data summarizes the impact of 3,5-substitution on two distinct biological targets: Glucokinase (GK) activation (Diabetes type II) and Antimicrobial activity (Fungal/Bacterial).
Table 1: Glucokinase Activation (EC50)
Note the impact of the 3,5-EWG pattern on potency.
| Compound ID | Aniline Subst. (Head) | Benzoyl Subst.[1][2][3][4] (Tail) | EC50 ( | Notes |
| GK-1 | Unsubstituted | Thiazole-2-yl | > 50 | Inactive |
| GK-2 | 3-Chloro | Thiazole-2-yl | 12.5 | Moderate |
| GK-3 | 3,5-Dichloro | Thiazole-2-yl | 0.85 | Potent |
| GK-4 | 3,5-Bis(CF | Thiazole-2-yl | 1.20 | Potent but lipophilic |
| GK-5 | 3,5-Dimethoxy | Thiazole-2-yl | > 20 | e-Donating loss of potency |
Table 2: Antimicrobial Activity (MIC against S. aureus)
Data derived from benzanilide and benzoate ester analogs.
| Compound ID | Structure Type | 3,5-Subst. | MIC ( | Mechanism |
| AM-1 | Benzanilide | 3,5-Dichloro | 32 | Membrane disruption |
| AM-2 | Phenyl Benzoate | 3,5-Dichloro | 64 | Prodrug hydrolysis |
| AM-3 | Benzanilide | 3,5-Di-tert-butyl | 128 | Steric bulk hinders binding |
| AM-4 | Benzanilide | 3-Cl, 5-F | 16 | Optimal Steric/Electronic |
Mechanism of Action (MOA)
Glucokinase Activation
The 3,5-disubstituted benzanilides bind to the allosteric site of Glucokinase.
-
The 3,5-Cl/CF
groups anchor the molecule into a hydrophobic pocket composed of Valine and Isoleucine residues. -
The Amide NH forms a hydrogen bond with the backbone carbonyl of Arg63.
-
Result: The enzyme is locked in its "Super-Open" active conformation, increasing its affinity for glucose and lowering blood sugar levels.
Antimicrobial/Antifungal (Iprodione-like)
Derivatives containing the 3,5-dichloroaniline moiety (often released via hydrolysis of esters or ureas) induce oxidative stress.
-
Target: Histidine Kinase (Os-1) in fungi.
-
Effect: Disruption of osmotic signal transduction, leading to cell swelling and lysis.
References
-
Iino, T., et al. (2009).[5] "Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy." Bioorganic & Medicinal Chemistry. Link
-
Chen, T., et al. (2018).[6][7] "Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors." Bioorganic & Medicinal Chemistry. Link
-
PubChem. (2025).[8] "3,5-Dichloroaniline Compound Summary." National Library of Medicine. Link
-
Mocanu, A., et al. (2021). "Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents." Molecules. Link
-
Zhang, Y., et al. (2015). "A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy." Chemical Science. Link
Sources
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- 2. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C [pubs.rsc.org]
- 3. chempublishers.com [chempublishers.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Procurement of Research-Grade Diethyl Malonate (CAS 105-53-3): A Technical Guide for Scientists and Drug Development Professionals
An important introductory note on CAS Numbering: This guide focuses on Diethyl Malonate, identified by CAS number 105-53-3. The initial user query referenced CAS 1310105-53-3, which does not correspond to a readily available chemical entity in major databases. It is presumed to be a typographical error, and this document proceeds with the analysis of the widely used and commercially available Diethyl Malonate (CAS 105-53-3).
Introduction: The Central Role of Diethyl Malonate in Modern Synthesis
Diethyl malonate (DEM) is a cornerstone reagent in the arsenal of synthetic organic chemists, particularly within the pharmaceutical and life sciences sectors.[1] As a colorless liquid with a characteristic fruity odor, its true significance lies in the reactivity of the central methylene group, which is flanked by two electron-withdrawing ester functionalities.[2] This structural feature imparts a notable acidity to the methylene protons, facilitating their removal by a base to form a stable enolate. This enolate is a potent nucleophile, serving as a versatile building block for the construction of more complex molecular architectures.[3] Its application is extensive, ranging from the synthesis of barbiturates and vitamins to its use as a key intermediate in the development of novel active pharmaceutical ingredients (APIs).[4][5] For researchers and drug development professionals, securing a reliable supply of high-purity Diethyl Malonate is a critical first step in ensuring the success and reproducibility of their synthetic endeavors.
The Supplier Landscape: Identifying a Reliable Source for Research-Grade Diethyl Malonate
The procurement of research-grade Diethyl Malonate necessitates a careful evaluation of potential suppliers based on purity, consistency, available quantities, and technical support. Several reputable chemical suppliers cater to the research and pharmaceutical development community.
Key Considerations When Selecting a Supplier:
-
Purity and Analytical Transparency: For research applications, a purity of ≥99% is typically required.[1] Reputable suppliers will provide a detailed Certificate of Analysis (CoA) for each batch, outlining the purity as determined by methods such as Gas Chromatography (GC).[6][7] The CoA should also specify the levels of key impurities, such as water content and any unreacted starting materials.[7]
-
Consistency and Batch-to-Batch Reproducibility: In drug development, consistency between batches is paramount to ensure reproducible experimental outcomes. Established suppliers with robust quality management systems are more likely to provide a consistent product.
-
Available Quantities and Scalability: Suppliers should be able to provide a range of quantities, from small laboratory-scale amounts to larger quantities required for pilot-scale synthesis.
-
Technical Support and Documentation: Access to knowledgeable technical support can be invaluable for troubleshooting synthetic challenges. Comprehensive safety data sheets (SDS) and other regulatory documentation are also essential.
Comparative Overview of Leading Suppliers:
| Supplier | Purity Specification | Available Quantities | Noteworthy Features |
| Sigma-Aldrich (Merck) | ≥98.0% (GC), ≥99.0% (GC) analytical standard[6] | 100 mL, 500 mL, 1 L, 2.5 L | Offers a range of grades, including an analytical standard. Provides comprehensive documentation and technical support. |
| Apollo Scientific | Information not readily available | 500g, 2.5kg, 10kg[8] | Offers bulk quantities at competitive price points.[8] |
| Thermo Scientific Chemicals | 99+%[9] | 10 kg[9] | Originally part of the Acros Organics portfolio, indicating a long-standing presence in the market. |
| GFS Chemicals | 98%[10] | 500g, 2.5kg, Bulk KG[10] | Provides various quantities and has a straightforward online ordering process. |
| Tokyo Chemical Industry (TCI) | >99.0%(GC) | 25mL, 100mL, 500mL | Known for high-purity reagents and provides detailed specifications. |
Price Trends and Market Dynamics
The price of research-grade Diethyl Malonate is influenced by several factors, including the purity, quantity purchased, and the supplier. As of early 2026, the market for Diethyl Malonate is experiencing steady growth, driven by its increasing demand in the pharmaceutical and agrochemical industries.[11][12]
Indicative Pricing for Research-Grade Diethyl Malonate (as of early 2026):
| Supplier | Quantity | Price (USD) | Price per Unit |
| Sigma-Aldrich | 100 mL | $43.40 | $0.43/mL |
| 500 mL | $63.40 | $0.13/mL | |
| 1 L | $95.70 | $0.10/L | |
| 2.5 L | $173.00 | $0.07/mL | |
| Apollo Scientific [8] | 500 g | £15.00 (~$19) | ~$0.038/g |
| 2.5 kg | £55.00 (~$70) | ~$0.028/g | |
| 10 kg | £200.00 (~$254) | ~$0.025/g | |
| GFS Chemicals [10] | 500 g | $41.60 | $0.083/g |
| 2.5 kg | $125.03 | $0.05/g | |
| BioFuran Materials [13] | 25 g | $18.91+ | $0.76+/g |
Analysis of Price Trends:
-
Economies of Scale: As is typical with chemical reagents, the price per unit of Diethyl Malonate decreases significantly with increasing purchase volume.
-
Supplier Variation: There is noticeable price variation between suppliers, which may reflect differences in purity, testing, and documentation provided.
-
Market Growth Projections: The global Diethyl Malonate market was valued at approximately USD 83.4 million in 2024 and is projected to grow to USD 109 million by 2032, with a CAGR of 4.0%.[11] Other reports suggest a CAGR of up to 7.15% through 2035.[12] This steady market growth is largely attributed to the expanding pharmaceutical sector.[14]
The Cornerstone of Synthesis: The Malonic Ester Synthesis
A primary application of Diethyl Malonate in drug development and research is the malonic ester synthesis, a versatile method for preparing carboxylic acids.[3] The causality behind the experimental choices in this synthesis lies in the unique chemical properties of Diethyl Malonate.
Experimental Workflow: Malonic Ester Synthesis
Caption: Workflow of the Malonic Ester Synthesis.
Detailed Step-by-Step Methodology:
Protocol 1: Classical Synthesis using Sodium Ethoxide [15]
This protocol describes the alkylation of diethyl malonate, a key step in the malonic ester synthesis.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Alkyl halide (e.g., 1-bromobutane)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere, carefully add sodium metal (1.0 eq.) to absolute ethanol. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken. Allow the reaction to proceed until all the sodium has dissolved. The use of absolute ethanol is crucial as any water present will react with the sodium and quench the ethoxide base.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes. The ethoxide acts as a strong base to deprotonate the acidic methylene group of diethyl malonate, forming the nucleophilic enolate.
-
Alkylation: Add the alkyl halide (1.0 eq.) dropwise to the enolate solution. The reaction may be gently heated to reflux to ensure completion. The enolate undergoes a nucleophilic substitution (SN2) reaction with the alkyl halide, forming a new carbon-carbon bond.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x). The aqueous wash removes any remaining salts.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude alkylated diethyl malonate. Further purification can be achieved by vacuum distillation.
Conclusion
For researchers, scientists, and drug development professionals, Diethyl Malonate (CAS 105-53-3) is an indispensable reagent. A thorough understanding of the supplier landscape, price trends, and the critical importance of purity is essential for the successful procurement and application of this versatile chemical. By carefully selecting a reputable supplier and employing well-established synthetic protocols, the full potential of Diethyl Malonate as a key building block in the synthesis of novel and important molecules can be realized.
References
-
The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate. (2026, January 27). Leading Chemical Supplier. [Link]
-
Cas 133-13-1,Diethyl ethylmalonate - LookChem. LookChem. [Link]
-
What is the preparation of diethyl malonate? - Quora. (2020, February 14). Quora. [Link]
-
Preparation of diethyl diethylmalonate - PrepChem.com. PrepChem.com. [Link]
- Diethyl Malonate Market Outlook 2025-2032. (2025, November 10). Market Research Report.
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1.
-
Diethyl Malonate Supplier | 105-53-3 | Your Reliable Distributor Riverland Trading. Riverland Trading. [Link]
-
Diethyl Malonate Market Report | Global Forecast To 2033 - Business Research Insights. (2025, December 22). Business Research Insights. [Link]
-
Diethyl Malonate Market Size CAGR 7.15% | Size, Share to 2035 - Global Growth Insights. (2026, January 26). Global Growth Insights. [Link]
-
Diethyl Malonate - High Purity (98%) at Best Price. IndiaMART. [Link]
-
World's Top 30 Companies in Diethyl Malonate (CAS 105-53-3) 2025 Watchlist. (2025, September 25). Spherical Insights. [Link]
-
Global Diethyl Malonate Industry Growth and Trends Forecast to 2031 - MarketResearch.com. (2025, February 10). MarketResearch.com. [Link]
- CN1257879C - Malonic acid in high purity - Google Patents.
Sources
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- 2. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
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- 5. Diethyl Malonate Manufacturer & Suppliers |ELAROMA-dEM - Elchemy [elchemy.com]
- 6. 丙二酸二乙酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 105-53-3 Cas No. | Diethyl malonate | Apollo [store.apolloscientific.co.uk]
- 9. 114450100 [thermofisher.cn]
- 10. Diethyl Malonate, 98% | GFS Chemicals [gfschemicals.com]
- 11. Diethyl Malonate Market Outlook 2025-2032 [intelmarketresearch.com]
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Methodological & Application
Buchwald-Hartwig cross-coupling conditions for methyl 3-amino-5-(methoxymethyl)benzoate
Technical Application Note: Optimized Buchwald-Hartwig Cross-Coupling of Methyl 3-Amino-5-(methoxymethyl)benzoate
Executive Summary
This guide details the protocol for the Palladium-catalyzed C-N cross-coupling of This compound (referred to herein as Substrate-A ).
Substrate-A presents a specific chemoselective challenge: it contains a nucleophilic aniline handle deactivated by an electron-withdrawing ester group, alongside a base-sensitive methyl ester and a methoxymethyl ether. Standard Buchwald-Hartwig conditions employing strong alkoxide bases (e.g., NaOtBu) typically lead to ester hydrolysis or transesterification. Furthermore, the electron-deficient nature of the aniline reduces its nucleophilicity, requiring a specialized ligand system to facilitate the amine binding and deprotonation steps in the catalytic cycle.
This protocol recommends a BrettPhos-Pd G3 / Cs₂CO₃ system as the primary method to ensure high yields and chemoselectivity.
Substrate Analysis & Mechanistic Strategy
Structural Deconstruction
-
Nucleophile (Amine): The amino group at position 3 is electronically deactivated by the ester at position 1. This raises the activation energy for the amine coordination to the Oxidative Addition Complex (Pd(II)-Ar-X).
-
Electrophile Compatibility: Compatible with Aryl Bromides, Chlorides, Iodides, and Triflates.
-
Liability (Ester): The methyl ester (-COOMe) is prone to attack by strong bases (e.g., NaOtBu, LiHMDS) or nucleophilic solvents (e.g., MeOH, EtOH) under basic conditions.
-
Sterics (Methoxymethyl): The -CH₂OMe group at position 5 adds moderate steric bulk but improves solubility in ethereal solvents like 1,4-dioxane.
Ligand Selection: Why BrettPhos?
For primary anilines, particularly electron-deficient ones, BrettPhos (and its congener tBuBrettPhos ) is the ligand of choice [1].
-
Selectivity: It is highly selective for primary amines over secondary amines, preventing over-arylation.
-
Electronic Boost: The electron-rich nature of the phosphine facilitates oxidative addition, while its bulk promotes reductive elimination.
-
Monoligation: It forms a monolithic Pd-Ligand species that prevents the formation of inactive bis-ligated complexes, which is crucial when the amine nucleophile is weak.
Base Selection: The Carbonate Switch
To preserve the methyl ester, we substitute the standard Sodium tert-butoxide (NaOtBu) with Cesium Carbonate (Cs₂CO₃) . While Cs₂CO₃ is a weaker base (pKa of conjugate acid ~10.3), its solubility in 1,4-dioxane at 100°C is sufficient to drive the deprotonation of the coordinated aniline, which becomes highly acidic upon binding to the Pd(II) center [2].
Experimental Protocols
Method A: The "Gold Standard" (BrettPhos / Cs₂CO₃)
Recommended for initial screening and high-value intermediates.
Reagents:
-
Substrate-A: 1.0 equiv.
-
Aryl Halide: 1.1 – 1.2 equiv.
-
Catalyst: BrettPhos Pd G3 Precatalyst (2–5 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)]
-
Base: Cs₂CO₃ (2.0 equiv., anhydrous, finely ground)
-
Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step Protocol:
-
Preparation: Oven-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]
-
Charging Solids: Add Substrate-A (1.0 equiv), Aryl Halide (if solid, 1.1 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 (0.02 equiv).
-
Note: If using Pd(OAc)₂ and free ligand, premix them in the solvent for 5 mins before adding to the solids to ensure active catalyst formation.
-
-
Degassing: Seal the vessel with a septum. Evacuate and backfill with Argon three times. This is critical as electron-rich phosphines oxidize rapidly in air.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If the Aryl Halide is a liquid, add it now.
-
Reaction: Place the vessel in a pre-heated block at 100°C . Stir vigorously (800+ rpm).
-
Why High Stirring? Cs₂CO₃ is heterogeneous. Mass transfer is the rate-limiting factor for the base.
-
-
Monitoring: Monitor by LC-MS at 2 hours and 12 hours. Look for the consumption of the Aryl Halide.
-
Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.
Method B: The "Robust Alternative" (XPhos / K₃PO₄)
Use if Method A fails or for extremely sterically hindered aryl halides.
-
Ligand: XPhos (Excellent for general C-N coupling, slightly more robust to water).
-
Base: K₃PO₄ (Tribasic Potassium Phosphate).
-
Solvent: Toluene / Water (10:1 ratio) or pure Toluene.
-
Temp: 100°C.
-
Note: The biphasic system can sometimes help solubilize the inorganic base, but verify ester stability in the presence of water/base at high temp.
Data Presentation & Optimization
Table 1: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning or oxidation. | Ensure strict inert atmosphere. Switch to Pd G3/G4 precatalysts. Increase Temp to 110°C. |
| Ester Hydrolysis | Base is too strong or wet solvent. | Switch from K₃PO₄ to Cs₂CO₃. Ensure solvent is anhydrous (<50 ppm H₂O). |
| Debromination (Ar-H) | β-Hydride elimination pathway. | Reaction is "starved" of amine. Increase amine concentration. Switch to tBuBrettPhos . |
| Pd Black Precipitation | Catalyst decomposition.[2] | Ligand concentration too low. Ensure L:Pd ratio is > 1:1 (ideally 2:1 if using free ligand). |
Visualizations
Figure 1: Mechanistic Pathway & Rate Limiting Step
This diagram highlights the critical "Deprotonation" step which is difficult for electron-deficient anilines, necessitating the specific BrettPhos/Base combination.
Caption: Catalytic cycle emphasizing the amine coordination/deprotonation bottleneck characteristic of electron-deficient anilines like Substrate-A.
Figure 2: Optimization Workflow
A logical decision tree for screening conditions.
Caption: Step-wise optimization logic for maximizing yield while preserving the methyl ester.
References
-
Maiti, D., & Buchwald, S. L. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Journal of the American Chemical Society, 131(5), 17423–17429. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
Sources
Navigating the Labyrinth of Selective Deprotection: A Guide to the Hydrolysis of Methyl Esters in the Presence of Methoxymethyl (MOM) Ethers
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to Achieving Chemoselectivity in Complex Molecular Architectures.
In the intricate world of multi-step organic synthesis, the ability to selectively unmask one functional group while leaving another intact is a paramount challenge. A common scenario that exemplifies this is the selective hydrolysis of a methyl ester in a molecule that also bears a methoxymethyl (MOM) ether protecting group. Both functionalities are susceptible to cleavage under certain conditions, making their differentiation a delicate task. This application note provides a comprehensive guide to navigating this synthetic problem, offering detailed protocols, mechanistic insights, and a comparative analysis of various methods to empower researchers in their quest for molecular precision.
The Challenge: A Tale of Two Labile Groups
The core of the challenge lies in the similar, yet distinct, lability of methyl esters and MOM ethers. Methyl esters are readily hydrolyzed under basic conditions (saponification) through nucleophilic acyl substitution.[1] Conversely, MOM ethers, which are acetals, are generally stable to bases but are cleaved under acidic conditions via protonation of the ether oxygen, followed by nucleophilic attack.[2] The goal is to exploit the subtle differences in their reactivity to achieve selective cleavage of the methyl ester.
This guide will explore three primary chemical methods for achieving this transformation: the use of organotin and organosilicon reagents, and the fine-tuning of traditional basic hydrolysis. Additionally, the potential of enzymatic methods will be discussed as a powerful tool for achieving exquisite selectivity.
Method 1: The Gentle Touch of Trimethyltin Hydroxide
Trimethyltin hydroxide (Me₃SnOH) has emerged as a mild and highly selective reagent for the hydrolysis of sterically unhindered esters, such as methyl esters.[3][4] Its efficacy stems from a unique mechanism that avoids the harsh basic conditions that could potentially endanger other sensitive functional groups, although the MOM group is generally stable to base.
Causality Behind the Choice
The selectivity of trimethyltin hydroxide is attributed to its mechanism, which is believed to involve the formation of a tin-oxygen bond, activating the ester carbonyl towards nucleophilic attack by the hydroxide. This process is generally carried out under neutral or near-neutral conditions and in aprotic solvents, which minimizes the risk of base-mediated side reactions. The mildness of this reagent makes it particularly suitable for complex substrates with multiple sensitive functionalities.
Experimental Protocol: Hydrolysis with Trimethyltin Hydroxide
Materials:
-
Substrate (containing both methyl ester and MOM ether)
-
Trimethyltin hydroxide (Me₃SnOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the substrate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE), add trimethyltin hydroxide (2.0-5.0 equiv).[5]
-
Heat the reaction mixture to reflux (approximately 84 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting carboxylic acid by column chromatography or recrystallization as needed.
DOT Diagram: Trimethyltin Hydroxide Workflow
Caption: Proposed mechanism for ester hydrolysis by potassium trimethylsilanolate.
Method 3: Taming the Beast - Optimized Lithium Hydroxide Hydrolysis
Lithium hydroxide (LiOH) is a commonly used base for the saponification of esters. [6]While effective, standard conditions can sometimes be too harsh for complex molecules, leading to side reactions such as epimerization at adjacent stereocenters. [7]However, by carefully controlling the reaction conditions, selective hydrolysis can be achieved.
Causality Behind the Choice
The key to using LiOH successfully is to moderate its reactivity. This can be accomplished by using a stoichiometric amount of the base, running the reaction at lower temperatures, and carefully choosing the solvent system. A mixture of THF and water is often employed to ensure the solubility of both the substrate and the hydroxide salt. [7]The stability of the MOM ether to these basic conditions makes this a viable, and often more economical, approach.
Experimental Protocol: Optimized Lithium Hydroxide Hydrolysis
Materials:
-
Substrate (containing both methyl ester and MOM ether)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the substrate (1.0 equiv) in a mixture of THF and water (typically 3:1 to 1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of lithium hydroxide monohydrate (1.1-1.5 equiv) in water dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the product by appropriate methods if necessary.
DOT Diagram: LiOH Hydrolysis Mechanism
Caption: Mechanism of base-catalyzed ester hydrolysis with lithium hydroxide.
Method 4: The Precision of Biocatalysis - Enzymatic Hydrolysis
Enzymes, particularly lipases and esterases, offer an unparalleled level of selectivity for ester hydrolysis. [8][9]These biocatalysts can operate under very mild conditions (neutral pH, room temperature) and can often differentiate between sterically or electronically different ester groups.
Causality Behind the Choice
The high selectivity of enzymes arises from their specific three-dimensional active sites, which can accommodate only certain substrates. This can be exploited to hydrolyze a methyl ester while leaving other functional groups, including a MOM ether, untouched. The mild reaction conditions also preserve sensitive stereocenters and prevent other side reactions.
General Considerations for Enzymatic Hydrolysis
-
Enzyme Selection: A screening of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or esterases (e.g., pig liver esterase) is often necessary to find the optimal enzyme for a particular substrate.
-
Solvent System: Reactions are typically carried out in aqueous buffers, sometimes with a co-solvent like THF or acetone to aid in substrate solubility.
-
pH Control: Maintaining the optimal pH for the enzyme is crucial for its activity. This is often achieved using a pH-stat or by working in a buffered solution.
-
Reaction Time: Enzymatic reactions can be slower than their chemical counterparts and may require longer reaction times.
A typical protocol would involve incubating the substrate with the chosen enzyme in a buffered aqueous solution at a controlled temperature and pH until the reaction is complete. Workup usually involves extraction with an organic solvent followed by purification.
Comparative Analysis of Methods
| Method | Reagent | Conditions | Advantages | Disadvantages |
| Organotin | Trimethyltin hydroxide | Reflux in DCE | High selectivity, mild, neutral conditions | Toxicity of tin reagents, requires careful handling and disposal |
| Organosilicon | Potassium trimethylsilanolate | Room temperature in THF | Mild, anhydrous conditions, high yields [10] | Reagent can be moisture-sensitive |
| Optimized Basic | Lithium hydroxide | 0 °C to room temperature in THF/H₂O | Cost-effective, readily available reagents | Potential for side reactions (e.g., epimerization) if not carefully controlled [7] |
| Enzymatic | Lipase or Esterase | Neutral pH, room temperature in buffer | Exceptional selectivity, extremely mild conditions | Requires screening of enzymes, can be slower, may not be suitable for all substrates |
Conclusion
The selective hydrolysis of a methyl ester in the presence of a MOM ether is a solvable synthetic challenge with several reliable methods at the disposal of the modern chemist. The choice of method will depend on the specific substrate, the presence of other functional groups, and considerations such as cost, scale, and the availability of specialized reagents or equipment. For substrates with a high degree of complexity and sensitivity, the mild and selective nature of trimethyltin hydroxide, potassium trimethylsilanolate, or enzymatic hydrolysis may be preferable. For more robust systems, a carefully optimized lithium hydroxide protocol can provide an efficient and economical solution. By understanding the underlying principles and following the detailed protocols outlined in this guide, researchers can confidently navigate this common synthetic transformation and advance their research and development goals.
References
-
Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382. [Link]
- BenchChem. (2025). Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers. BenchChem.
-
Mata, E. G. (2008). Mild, efficient and selective hydrolysis of polymer-supported methyl esters using trimethyltin hydroxide. Request PDF. [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Zendy. (n.d.). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Zendy. [Link]
-
Pospísil, J., & Pospísil, T. (2011). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Beilstein Journal of Organic Chemistry, 7, 1405–1415. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie (International ed. in English), 44(9), 1378–1382. [Link]
-
West, J. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. [Link]
-
Wikipedia contributors. (2023, December 29). Trimethyltin hydroxide. In Wikipedia, The Free Encyclopedia. [Link]
-
Semantic Scholar. (n.d.). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Semantic Scholar. [Link]
-
Lovrić, M., Cepanec, I., Litvić, M., Bartolinčić, A., & Vinković, V. (2007). Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta, 80(1), 109-115. [Link]
-
J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. J&K Scientific LLC. [Link]
-
Lovrić, M., Cepanec, I., Litvić, M., Bartolinčić, A., & Vinković, V. (2007). Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. ResearchGate. [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
Delaney, C. P., Kassel, V. M., & Denmark, S. E. (2020). Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 10(1), 73-80. [Link]
-
Delaney, C. P., Heyboer, E. M., & Denmark, S. E. (2020). Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki-Miyaura Cross-Coupling of Boronic Esters. Organic Syntheses, 97, 245-263. [Link]
-
Organic Chemistry Tutor. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Tutor. [Link]
-
Waylander. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Chemistry Stack Exchange. [Link]
-
Science.gov. (n.d.). Application of Trimethylsilanolate Alkali Salts in Organic Synthesis. Science.gov. [Link]
-
Pirozi, D. (2003). Lipase-catalyzed transesterification of plant oils with dialkyl carbonates. [Doctoral dissertation, Universidade Estadual de Campinas]. [Link]
-
Suárez-Castillo, O. R., García-García, E., & Sánchez-Zavala, M. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 58(3), 263-268. [Link]
-
Brecht, K., Wetzel, C., & Classen, T. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4272. [Link]
- Graves, G. D. (1970). Hydrolysis of methyl esters. U.S. Patent No. 4,185,027. Washington, DC: U.S.
-
Aggelis, G., Komaitis, M., Pina, M., & Graille, J. (1993). Specificity of Mucor miehei lipase on methyl ester substrates. Grasas y Aceites, 44(6), 331-334. [Link]
-
Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. Science.gov. [Link]
-
Chatterjee, T., Chatterjee, B. K., & Bhattacharyya, D. K. (2001). Study of lipase-catalyzed hydrolysis of some monoterpene esters. Canadian journal of microbiology, 47(5), 397–403. [Link]
-
FULIR. (2013, October 28). Scope and limitations of sodium and potassium trimethylsilanolate as reagents for conversion of esters to carboxylic acids. FULIR. [Link]
-
Dziemidowicz, J., et al. (2005). Potassium Trimethylsilanolate-Mediated Conversion of Dialkyl Phosphonates to Their Anhydrous Potassium Monoalkyl Phosphonates Under Mild, Non-Aqueous Conditions. Synthesis, 2005(04), 569-574. [Link]
- Google Patents. (n.d.). CN105330684A - Preparation method for potassium trimethylsilanolate.
- Drauz, K., & Waldmann, H. (Eds.). (2012). Enzyme catalysis in organic synthesis: a comprehensive handbook. John Wiley & Sons.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethyltin hydroxide - Wikipedia [en.wikipedia.org]
- 5. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Study of lipase-catalyzed hydrolysis of some monoterpene esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Using methyl 3-amino-5-(methoxymethyl)benzoate as a fragment in fragment-based drug design (FBDD)
Application Note: Strategic Deployment of Methyl 3-amino-5-(methoxymethyl)benzoate in Fragment-Based Drug Design (FBDD)
Abstract
This guide details the utility of This compound (MAMB) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike aliphatic fragments, MAMB offers a rigid aromatic core with defined exit vectors at the 1, 3, and 5 positions, allowing for precise geometric exploration of protein binding pockets. This note provides chemoinformatic profiling, validated screening protocols (STD-NMR and SPR), and chemical elaboration strategies to transition this fragment from a millimolar hit to a nanomolar lead.
Part 1: Chemoinformatic Profile & Rationale
The "Rule of Three" (Ro3) is the gold standard for fragment library design. MAMB is an exemplary Ro3 fragment because its low molecular weight allows for significant addition of mass during optimization without violating Lipinski’s Rule of 5 later in the pipeline.
Table 1: Physicochemical Properties of MAMB
| Property | Value | Ro3 Criteria | Status | Significance |
| Molecular Weight | 195.22 Da | < 300 Da | Pass | High Ligand Efficiency (LE) potential. |
| cLogP | ~1.1 | < 3.0 | Pass | Ideal lipophilicity; minimizes non-specific binding. |
| H-Bond Donors | 2 (Amine) | < 3 | Pass | Critical for directional interactions (e.g., kinase hinge). |
| H-Bond Acceptors | 4 | < 3 | Flag | Note: Borderline, but acceptable as ester oxygen is weak acceptor. |
| PSA | ~61 Ų | < 60 Ų | Border | Good polarity for solubility; cell permeability remains high. |
| Rotatable Bonds | 3 | < 3 | Pass | Low entropic penalty upon binding. |
Structural Analysis & Growth Vectors
The 1,3,5-substitution pattern is "privileged" in medicinal chemistry. It prevents steric clash between substituents and directs growth vectors at
-
Vector A (Aniline
): Primary vector for H-bond donation. Common handle for amide coupling or reductive amination. -
Vector B (Ester
): Electrophilic center. Can be hydrolyzed to the acid (salt bridge former) or converted to amides/heterocycles. -
Vector C (Methoxymethyl
): A unique dipole. It acts as a metabolic "blocker" compared to a methyl group and provides an ether oxygen for water-mediated H-bonds.
Part 2: Visualization of Growth Strategy
The following diagram illustrates the logical flow from the parent fragment to differentiated lead series.
Caption: Strategic elaboration vectors for MAMB. Blue nodes represent the core; Red/Green indicate divergent chemical pathways targeting specific protein domains.
Part 3: Validated Screening Protocols
To confirm binding of MAMB (which likely has
Protocol A: Saturation Transfer Difference (STD) NMR
STD-NMR is the gold standard for detecting weak binders.[1] It relies on the transfer of magnetization from the saturated protein to the bound ligand.
Reagents:
-
Buffer:
Phosphate (pH 7.4), , . (Avoid DMSO if possible; if needed, keep ). -
Protein: Target protein at
. -
Ligand (MAMB):
(Excess is crucial for the saturation transfer effect).
Step-by-Step Workflow:
-
Sample Prep: Prepare a
sample in a NMR tube containing protein and MAMB. -
Control: Prepare a "Ligand Only" sample (no protein) to rule out direct irradiation artifacts.
-
Pulse Sequence: Use a standard STD sequence (e.g., stddiff in Bruker TopSpin).
-
On-resonance irradiation:
(or ) to saturate protein methyls. -
Off-resonance irradiation:
(control).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Saturation time:
(Gaussian pulse train).
-
-
Acquisition: Acquire 512 scans.
-
Analysis: Subtract the "On-resonance" spectrum from the "Off-resonance" spectrum.
-
Positive Hit: Signals corresponding to the aromatic protons and the methoxy groups of MAMB appear in the difference spectrum.
-
Epitope Mapping: The signal intensity correlates to proximity. If the aromatic signals are stronger than the methyl ester, the ring is buried deeper in the pocket.
-
Protocol B: Surface Plasmon Resonance (SPR)
SPR provides kinetic data (
Reagents:
-
Instrument: Biacore 8K or T200 (or equivalent).
-
Chip: CM5 (Carboxymethyl dextran) for amine coupling.
-
Running Buffer: HBS-P+ (
HEPES, , Surfactant P20) + DMSO.
Step-by-Step Workflow:
-
Immobilization: Immobilize the target protein to
using standard EDC/NHS coupling. Keep a reference channel blank (or immobilized with an inert protein like BSA). -
Solvent Correction (Critical): Prepare a DMSO calibration curve (
to DMSO) to correct for bulk refractive index changes. MAMB is a small molecule; bulk shifts can mask the binding signal. -
Injection Series:
-
Prepare MAMB concentration series:
. -
Inject for
contact time, dissociation. -
Flow rate:
.[2]
-
-
Analysis:
-
Use "Solvent Correction" algorithms in the evaluation software.
-
Fit data to a "Steady State Affinity" model (1:1 binding). Kinetic fitting is often impossible for fragments due to fast on/off rates.
-
Square Wave Check: A "square wave" sensorgram (instant on/off) confirms specific, fast-exchange binding typical of fragments.
-
Part 4: Chemical Elaboration Strategies
Once binding is confirmed, the fragment must be "grown."[3]
Strategy 1: "SAR by Catalog" (The Quick Test)
Before synthesis, search for commercially available analogs to validate vectors.
-
Hypothesis: If the ester is pointing towards solvent, replacing
with or should maintain or improve binding (electrostatic interaction). -
Action: Purchase 3-amino-5-(methoxymethyl)benzoic acid and screen via SPR.
Strategy 2: Synthetic Elaboration (The "Make" Phase)
Reaction A: Amide Coupling at the Aniline (Hinge Binder) This transforms the fragment into a kinase inhibitor scaffold.
-
Reactants: MAMB (
) + Aryl Acid Chloride (e.g., 3-fluorobenzoyl chloride, ). -
Conditions: DCM, Pyridine (
), to RT, 2 hrs. -
Workup: Wash with
(removes pyridine), dry over . -
Rationale: The resulting amide creates a donor-acceptor motif (
) often required to bind the kinase hinge region (e.g., mimicking the adenine ring of ATP).
Reaction B: Ester Hydrolysis & Amide Coupling (Solvent Exit)
-
Hydrolysis: MAMB +
( ) in THF/Water ( ). Stir 4h. Acidify to pH 3. Isolate acid. -
Coupling: React Acid + Solubilizing Amine (e.g., N-methylpiperazine) + HATU (
) + DIPEA. -
Rationale: This extends the molecule into the solvent channel, improving solubility and physicochemical properties (lowering cLogP if a polar amine is used).
Part 5: Experimental Workflow Visualization
Caption: FBDD workflow from library selection to lead generation. Iterative cycles between Chemistry and Structural Biology are critical.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link
-
Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Link
-
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784-1788. Link
-
Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology, 493, 169-218. Link
-
Klebe, G. (2015). "Fragment-based drug design: how to determine the 'right' hit?" Drug Discovery Today, 20(11), 1351-1356. Link
Sources
Application Note: Accelerated Synthesis of Quinazoline Derivatives from Amino Benzoate Precursors via Microwave Irradiation
Introduction: The Quinazoline Scaffold and the Need for Greener Synthesis
The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of pharmacologically active compounds.[1] Derivatives of quinazolin-4(3H)-one are of particular interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3] The traditional synthesis of these vital heterocycles often involves lengthy reaction times, high temperatures, and the use of hazardous organic solvents, posing challenges for efficiency and environmental sustainability.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, aligning perfectly with the principles of green chemistry.[5][6] By utilizing microwave energy, MAOS offers significant advantages over conventional heating methods, including dramatic reductions in reaction time (from hours to minutes), increased product yields, enhanced purity, and the feasibility of solvent-free reactions.[6][7][8][9] This application note provides a comprehensive guide and a detailed protocol for the rapid and efficient synthesis of quinazoline derivatives from amino benzoate precursors, leveraging the power of microwave irradiation.
The Principle of Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly via conduction and convection, resulting in a temperature gradient within the sample. In contrast, microwave heating involves the direct interaction of electromagnetic waves with polar molecules in the reaction mixture.[9]
Key Principles:
-
Dipole Rotation: Polar molecules, such as the reactants and any polar solvent, possess a dipole moment. The oscillating electric field of the microwave forces these molecules to rapidly align and re-align, generating heat through molecular friction.[9]
-
Ionic Conduction: If ions are present, they will migrate in the oscillating field, and collisions will cause rapid heating.
-
Volumetric and Uniform Heating: This mechanism ensures instantaneous and uniform heating throughout the bulk of the reaction mixture, eliminating localized overheating and reducing the formation of side products.[8] This efficiency is a primary reason for the spectacular reaction rate accelerations observed in MAOS.[4]
Reaction Pathway: One-Pot, Three-Component Synthesis
A highly efficient and atom-economical route to 2,3-disubstituted quinazolin-4(3H)-ones is the one-pot condensation of an amino benzoate (specifically, anthranilic acid), an acid chloride, and a primary amine.[2] This approach builds molecular complexity in a single, streamlined operation.
The proposed mechanism proceeds in two key stages:
-
Formation of Benzoxazinone Intermediate: Anthranilic acid first reacts with the acid chloride. The amino group acts as a nucleophile, attacking the acyl carbon, followed by an intramolecular cyclization to form a 2-substituted benzoxazin-4-one intermediate.
-
Ring Opening and Recyclization: The primary amine then attacks the electrophilic carbonyl of the benzoxazinone, leading to a ring-opening event. This is followed by a microwave-promoted intramolecular cyclization and dehydration, which rapidly forms the stable quinazolinone ring.[2][10]
Below is a diagram illustrating this mechanistic pathway.
Caption: Figure 1: Proposed reaction mechanism for quinazolinone synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one
This protocol details a representative one-pot synthesis. Researchers should conduct their own optimization based on the specific substrates used.
4.1. Materials and Equipment
-
Reagents:
-
Anthranilic acid (≥99%)
-
Benzoyl chloride (≥99%)
-
p-Toluidine (≥99%)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or solvent-free)
-
Ethyl acetate (for work-up)
-
Saturated sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate (for drying)
-
-
Equipment:
-
Monomode Microwave Reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization
-
4.2. Step-by-Step Methodology
-
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add anthranilic acid (1.0 mmol, 137 mg).
-
Reagent Addition: Sequentially add benzoyl chloride (1.0 mmol, 140 mg, 117 µL) and p-toluidine (1.0 mmol, 107 mg). Note: If using a solvent, 2-3 mL of DMF can be added here. However, solvent-free conditions are often highly effective.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the following parameters:
-
Temperature: 140 °C (use ramp-to-temperature setting)
-
Hold Time: 8 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: High
-
-
Cooling: After irradiation is complete, allow the vessel to cool to room temperature (typically via a jet of compressed air in the reactor).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude solid product by either recrystallization from ethanol or column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure 2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow Diagram
The following diagram provides a high-level overview of the entire process from setup to analysis.
Caption: Figure 2: General workflow for microwave-assisted quinazolinone synthesis.
Data and Results: Substrate Scope
The described protocol is robust and applicable to a wide range of substrates. The table below summarizes typical results for the synthesis of various 2,3-disubstituted quinazolin-4(3H)-ones, demonstrating the method's versatility.[2]
| Entry | R¹ (in Acid Chloride) | R² (in Primary Amine) | Reaction Time (min) | Yield (%) |
| 1 | Phenyl | 4-Methylphenyl | 8 | 92% |
| 2 | Phenyl | 4-Methoxyphenyl | 10 | 89% |
| 3 | 4-Chlorophenyl | Phenyl | 10 | 94% |
| 4 | 4-Nitrophenyl | Phenyl | 7 | 95% |
| 5 | Methyl | Phenyl | 12 | 85% |
| 6 | Phenyl | Benzyl | 12 | 88% |
Table 1: Representative yields for the microwave-assisted synthesis of various quinazolinone derivatives. Conditions: 1.0 mmol scale, 140 °C.
Causality and Troubleshooting
-
Why Microwave Irradiation is Superior: The dramatic rate enhancement is due to the efficient and uniform heating profile, which allows the reaction to quickly reach and maintain the optimal temperature for the cyclization and dehydration steps, minimizing the formation of thermal degradation byproducts.[4][7] Conventional heating of similar reactions can require 16-20 hours with significantly lower yields.[2]
-
Choice of Solvent: While DMF is a common high-boiling solvent for MAOS due to its high polarity, many quinazolinone syntheses can be performed under solvent-free conditions.[11] This is a key advantage of green chemistry, reducing waste and simplifying purification.[6] If yields are low, a polar aprotic solvent can help dissolve reactants and facilitate more efficient energy absorption.
-
Low Yields: If yields are suboptimal, consider the following:
-
Increase Temperature/Time: Modestly increasing the reaction temperature (e.g., to 150-160 °C) or hold time (e.g., to 15 minutes) can drive the reaction to completion.
-
Catalyst Addition: For less reactive substrates, a catalytic amount of a Lewis acid (e.g., SbCl₃, Yb(OTf)₃) or a Brønsted acid can facilitate the cyclization step.[1][12]
-
Reagent Purity: Ensure all reagents, especially the acid chloride, are free from moisture, which can cause hydrolysis and reduce efficiency.
-
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the production of heterocyclic compounds. The protocol described herein for the synthesis of quinazoline derivatives from amino benzoate precursors is rapid, highly efficient, and scalable. It offers a greener alternative to traditional methods, characterized by significantly shorter reaction times, excellent yields, and cleaner reaction profiles. This methodology is exceptionally well-suited for the rapid generation of compound libraries in drug discovery and for process optimization in chemical development.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link][7]
-
Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules. [Link][13]
-
de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. [Link][8]
-
Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules. [Link][14]
-
de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link][15]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link][16]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. [Link][5]
-
Journal of Pharmaceutical Negative Results. (Year not specified). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results. [Link][9]
-
Cravotto, G., & Cintas, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link][6]
-
Sritularak, B., et al. (2021). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC. [Link][11]
-
Meftah, O. N., Ali, A., & Al-kaf, A. G. (Year not specified). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Journal of Pharmaceutical and Medical Sciences. [Link][1]
-
ResearchGate. (Year not specified). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link][17]
-
Kang, H., et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Heterocyclic Communications. [Link][12]
-
Nagar, A. A., et al. (2010). Microwave Assisted One Pot Synthesis of 2, 3-Di-Substituted Quinazolin-4-(3h). Der Pharma Chemica. [Link][2]
-
Advanced Materials Letters. (Year not specified). A Simple and Convenient Synthesis of 2, 3-dihydroquinazolin-4(1H)-one Derivatives using MgFe2O4@SiO2-SO3H Catalyst. [Link][18]
-
ResearchGate. (2025). Synthesis of 2-Amino-benzo[h]quinazoline Derivatives under Microwave Irradiation. [Link][19]
-
Wang, W., et al. (Year not specified). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry. [Link]
-
El-Dean, A. M. K., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry. [Link][4]
-
Scribd. (2020). Microwave Synthesis of Quinazolines. [Link][20]
-
ResearchGate. (2021). Microwave‐Assisted Green Synthesis of 2,3‐Dihydroquinazolinones under Base‐ and Catalyst‐Free conditions. [Link][21]
-
Le, T. B., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. PMC. [Link][22]
-
Reddy, G. N., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC. [Link][23]
-
ResearchGate. (Year not specified). A New Route for the Synthesis of Quinazolinones. [Link][3]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed. [Link][24]
-
PubMed. (Year not specified). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. [Link][25]
-
Scholars Research Library. (Year not specified). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. [Link][10]
-
Semantic Scholar. (Year not specified). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free c. [Link][26]
Sources
- 1. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aml.iaamonline.org [aml.iaamonline.org]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Stability of methoxymethyl (MOM) ether group under acidic hydrolysis conditions
Technical Support Center: Methoxymethyl (MOM) Ether Stability & Deprotection
-
Ticket ID: MOM-DEPROT-001
-
Subject: Stability Analysis and Hydrolysis Protocols for MOM Ethers
-
Assigned Specialist: Senior Application Scientist
Executive Summary
The Methoxymethyl (MOM) ether is a robust "acetal-type" protecting group (
This guide addresses the precise conditions required for hydrolysis, the mechanism of failure, and rescue protocols for stubborn substrates.
Module 1: The Mechanistic Core
To troubleshoot failure, you must understand the invisible intermediate. MOM cleavage is not a simple
The Critical Pathway:
-
Activation: Protonation (or Lewis Acid coordination) of the ether oxygen.[4][5]
-
Rate-Determining Step (RDS): Collapse of the acetal to eject the leaving group (methanol) and form a resonance-stabilized Oxocarbenium Ion .
-
Quench: Water attacks the oxocarbenium ion to release the free alcohol and formaldehyde.
Why this matters: If your substrate has electron-withdrawing groups near the MOM ether, they destabilize the oxocarbenium intermediate, drastically slowing down the reaction.
Figure 1: The acid-catalyzed hydrolysis pathway. Note that the stability of the Oxocarbenium ion dictates the reaction rate.
Module 2: Validated Protocols
Do not rely on "standard" conditions if your substrate is complex. Select the protocol based on your molecule's fragility.
Protocol A: The Standard (Robust Substrates)
Best for: Simple alcohols with no acid-sensitive groups (e.g., acetals, epoxides).
-
Reagents: 6M HCl, THF (or Methanol).
-
Procedure:
-
Dissolve substrate in THF (0.1 M).
-
Add 6M HCl (equal volume to THF).
-
Stir at 50°C.
-
Monitor: TLC will show the disappearance of the non-polar spot.
-
-
Note: If solubility is an issue, add minimal MeOH.
Protocol B: The Lewis Acid "Sledgehammer" (Stubborn Substrates)
Best for: Sterically hindered MOM groups or electron-deficient substrates that resist protonation.
-
Reagents: Boron Tribromide (
) in DCM. -
Procedure:
-
Cool substrate in dry DCM to -78°C under Argon.
-
Add
(1.0 M in DCM, 1.2 - 2.0 equiv) dropwise. -
Stir 1 hour at -78°C, then warm to 0°C.
-
Quench: Pour into sat.
(vigorous bubbling!).
-
-
Warning: This will cleave methyl ethers and benzyl ethers if left too long.
Protocol C: The "Surgical" Strike (Acid-Sensitive Substrates)
Best for: Substrates containing silyl ethers (TBS, TIPS) or epoxides.
-
Reagents: Bromotrimethylsilane (TMSBr).
-
Procedure:
-
Dissolve substrate in dry DCM at -30°C.
-
Add TMSBr (1.5 equiv).
-
Stir for 30–60 mins.
-
Quench with water.[6]
-
-
Mechanism: Silicon has a high affinity for oxygen, triggering cleavage under anhydrous conditions without generating free protons that kill silyl groups.
Module 3: Comparative Data Matrix
| Reagent | Condition | Reactivity | Selectivity (Retains) | Major Risk |
| HCl (aq) | Protic / 50°C | Moderate | Benzyl, Esters | Cleaves acetals/ketals |
| TFA | DCM / 0°C | High | PMB (sometimes) | Polymerization of sensitive alkenes |
| PPTS | t-BuOH / Reflux | Low (Mild) | Silyl ethers, Epoxides | Very slow; requires high heat |
| BBr3 | DCM / -78°C | Very High | Esters | Cleaves Methyl/Benzyl ethers |
| TMSBr | DCM / -30°C | High | Esters, some Silyl ethers | Moisture sensitivity |
Module 4: Troubleshooting & FAQs
Scenario 1: "The MOM group isn't moving, even with concentrated HCl."
Diagnosis: You likely have an electron-withdrawing group (EWG) nearby (e.g., a ketone, ester, or halogen). The Science: EWGs pull electron density away from the ether oxygen, making it less basic (harder to protonate) and destabilizing the transition state. The Fix:
-
Switch to a Lewis Acid (
or ).[4] These coordinate directly to the oxygen lone pair, forcing cleavage regardless of proton affinity. -
Reference: See Greene's Protective Groups regarding "Deactivation by EWGs."
Scenario 2: "I removed the MOM, but my TBS group fell off too."
Diagnosis: Non-selective acid hydrolysis.
The Fix: Use Zinc Bromide (
-
Protocol:
(5 equiv) in DCM with 1-propanethiol (scavenger). -
Why: This method is highly selective for MOM in the presence of TBDMS/TBDPS because it relies on zinc coordination rather than Brønsted acidity.
Scenario 3: "My product is decomposing into a resin."
Diagnosis: Formaldehyde oligomerization.
The Science: Hydrolysis releases formaldehyde (
-
Include resorcinol or 1-propanethiol in the reaction mixture to trap the liberated formaldehyde.
Visual Troubleshooting Guide
Figure 2: Decision matrix for selecting the appropriate deprotection reagent.
References
-
Greene's Protective Groups in Organic Synthesis , 4th Ed. Wuts, P.G.M.[9][10] & Greene, T.W.[9][10] Wiley-Interscience.[9] (Standard reference for stability charts).
-
Selective Deprotection of MOM Ethers using ZnBr2 . Han, J.H., et al. Tetrahedron, 2010, 66, 1673-1677.[8] (Source for ZnBr2 selectivity).
-
Mechanism of Acetal Hydrolysis . Master Organic Chemistry. (Mechanistic grounding for oxocarbenium ions).
-
Mild Cleavage with TMSBr . BenchChem Technical Support. (Protocols for silyl-based cleavage).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Preventing side reactions during reduction of methyl 3-nitro-5-(methoxymethyl)benzoate
Topic: Selective Reduction of Methyl 3-nitro-5-(methoxymethyl)benzoate Ticket ID: NR-5MMB-RED-001 Status: Open Support Tier: Level 3 (Senior Process Chemist)
Diagnostic Analysis: Why Reactions Fail
Subject: Chemoselectivity Challenges in Polyfunctional Nitroarenes
The reduction of Methyl 3-nitro-5-(methoxymethyl)benzoate presents a classic "Chemoselectivity Triad" challenge. You are attempting to reduce a nitro group in the presence of two sensitive functionalities: a methyl ester and a benzylic ether (methoxymethyl group).
If your purity is low or yield is suffering, it is likely due to one of the three failure modes detailed below.
Failure Mode A: The "Disappearing" Ether (Hydrogenolysis)
-
Symptom: Loss of the methoxymethyl group; formation of methyl 3-amino-5-methylbenzoate.
-
Cause: Standard Catalytic Hydrogenation (
+ Pd/C) is too aggressive. Palladium on Carbon readily cleaves benzylic C-O bonds via hydrogenolysis. -
Prevention: Switch to Platinum on Carbon (Pt/C) (which is less active toward hydrogenolysis) or use Iron/Ammonium Chloride (chemically orthogonal to benzyl ethers).
Failure Mode B: The "Shifting" Ester (Transesterification)
-
Symptom: Appearance of an Ethyl ester impurity (if Ethanol is used) or Isopropyl ester.
-
Cause: Using an alcohol solvent that does not match the ester group. In the presence of Lewis acidic metals or heat, the solvent attacks the carbonyl.
-
Prevention: ALWAYS use Methanol (MeOH) as the solvent for Methyl esters.
Failure Mode C: The "Hydrolyzed" Acid (Saponification)
-
Symptom: Formation of the corresponding benzoic acid (insoluble in organic workup, lost in aqueous phase).
-
Cause: Acidic reduction conditions (e.g., Fe/Acetic Acid or SnCl2/HCl) or strongly basic workups promote ester hydrolysis.
-
Prevention: Maintain near-neutral pH (pH 6-8) using buffered systems like
.
Visual Logic: Reaction Pathways
The following diagram illustrates the desired pathway versus the critical side reactions.
Caption: Figure 1. Chemoselectivity map showing the target pathway (Green) and critical failure modes (Red/Yellow) based on reagent selection.
Recommended Protocols (SOPs)
Protocol A: The "Robust" Method (Iron / Ammonium Chloride)
Best For: High selectivity, protecting the benzylic ether, avoiding high-pressure equipment. Mechanism: Single Electron Transfer (SET) via surface-active Iron.
Reagents:
-
Substrate: 1.0 equiv
-
Iron Powder (325 mesh): 5.0 equiv
-
Ammonium Chloride (
): 5.0 equiv -
Solvent: Methanol / Water (4:1 ratio)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve the substrate in Methanol (use MeOH to prevent transesterification).
-
Activation: Add water and Ammonium Chloride. Stir vigorously.
-
Addition: Add Iron powder in portions.
-
Reflux: Heat to mild reflux (
) for 2–4 hours. Monitor via TLC/HPLC.-
Checkpoint: The reaction is heterogeneous (slurry). Vigorous stirring is mandatory.[1]
-
-
Workup (Critical):
Why this works: The reaction occurs at near-neutral pH, preventing ester hydrolysis. Iron does not attack the benzylic ether bond [1][2].
Protocol B: The "Scalable" Method (Catalytic Hydrogenation)
Best For: Large scale (>100g), clean workup (filtration only). Constraint: Must use Platinum (Pt) or Poisoned Palladium to save the ether.
Reagents:
-
Catalyst: 5% Pt/C (sulfided) OR 5% Pt/C (0.5 - 1.0 wt% loading).
-
Hydrogen Source:
gas (balloon or 1-3 bar). -
Solvent: Methanol (Anhydrous).
Step-by-Step:
-
Inerting: Purge reaction vessel with Nitrogen (
). -
Loading: Add substrate and Methanol. Add catalyst carefully (pyrophoric risk).
-
Hydrogenation: Purge with
x3. Stir under atmosphere at RT.-
Warning: Do not heat above
. Higher temps increase risk of hydrogenolysis.
-
-
Monitoring: Check consumption of
. Stop immediately upon completion to prevent over-reduction. -
Workup: Filter through Celite under Nitrogen. Concentrate filtrate.[2]
Why this works: Platinum is significantly less active toward C-O bond cleavage (hydrogenolysis) than Palladium, preserving the methoxymethyl group [3].
Troubleshooting & FAQ
Q: I only have Pd/C (Palladium). Can I still run this reaction? A: Yes, but you must "poison" the catalyst to stop it from attacking the benzylic ether. Add 0.5 equivalents of Ammonium Acetate or Pyridine to the reaction mixture. This occupies the highly active sites on the Pd surface responsible for hydrogenolysis, while still allowing nitro reduction [4].
Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. Methyl 3-amino-5-(methoxymethyl)benzoate may be an oil or low-melting solid. Check NMR. If you see a triplet at ~1.4 ppm and quartet at ~4.3 ppm, you have the Ethyl ester (transesterification). You likely used Ethanol.[1] Re-run in Methanol.
Q: Can I use
Q: I see a "dimer" impurity (
-
Fix: Increase the equivalents of Iron (to 6-8 equiv) or extend reaction time. If using Hydrogenation, ensure your agitation rate is high enough to overcome mass-transfer limitations.
Comparative Data Table
| Feature | Protocol A: Fe / NH4Cl | Protocol B: H2 + Pt/C | Protocol C: H2 + Pd/C |
| Nitro Reduction | Excellent | Excellent | Excellent |
| Ester Stability | High (Neutral pH) | High (Neutral) | High (Neutral) |
| Ether Stability | Excellent (No cleavage) | Good (Kinetic control) | Poor (High Hydrogenolysis risk) |
| Scalability | Moderate (Solid waste) | High (Filtration) | High (Filtration) |
| Cost | Low | High (Pt catalyst) | Moderate |
References
-
ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.[2]Link
-
Lipshutz, B. H. (2011). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature.[3] National Institutes of Health (PMC). Link
-
Organic Chemistry Portal. (2025). Hydrogenolysis of Benzyl Ethers.[6][7]Link
-
Sajiki, H. (1995).[8] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[8] Tetrahedron Letters.[9] Link
-
Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions.[10]Link
Sources
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Solubility of Amino-Benzoate Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common and frustrating challenges in the lab: the low solubility of amino-benzoate intermediates in aqueous buffers. By understanding the underlying chemical principles, you can systematically troubleshoot and optimize your experimental conditions for success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding amino-benzoate solubility.
Q1: Why is my amino-benzoate compound poorly soluble in a neutral aqueous buffer?
Amino-benzoate compounds are amphoteric, meaning they have both an acidic carboxylic acid group and a basic amino group. At neutral pH, the molecule can exist as a zwitterion, with both a positive and a negative charge. This can lead to strong intermolecular electrostatic interactions and crystal lattice formation, significantly reducing solubility in water. The molecule's intrinsic solubility is lowest at its isoelectric point (pI), which is often near neutral pH.
Q2: I observed my compound dissolving initially and then crashing out of solution. What is happening?
This phenomenon, known as "salting out," can occur for several reasons. It may be that you have created a supersaturated solution that is kinetically stable for a short period before precipitating. Alternatively, changes in temperature (even minor decreases) can dramatically reduce solubility.[1][2] Another common cause is a slow equilibration of the buffer pH upon addition of your compound, leading to a temporary high-solubility state that is lost as the final pH is reached.
Q3: Can I just add a little bit of organic solvent to help it dissolve?
Yes, this is a common and often effective strategy. Using a "cosolvent" — a water-miscible organic solvent like ethanol, methanol, or dimethyl sulfoxide (DMSO) — can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, which often increases the solubility of hydrophobic compounds.[3][4][5] However, be mindful that the presence of organic solvents can affect downstream applications, such as enzymatic assays or HPLC analysis.[6]
Q4: Will increasing the temperature always increase solubility?
Generally, for most solids, solubility increases with temperature.[1][2] This can be a useful technique for preparing stock solutions. However, it is crucial to ensure your compound is chemically stable at elevated temperatures. Also, be aware that the solution may become supersaturated and precipitate upon cooling to room or experimental temperature.
Section 2: The Chemistry of Amino-Benzoate Solubility: A Deeper Dive
To effectively troubleshoot solubility issues, it is essential to understand the interplay between pH, pKa, and the ionization state of your molecule. Every amino-benzoate has at least two pKa values: one for the carboxylic acid group (pKa1) and one for the amino group (pKa2).
-
pKa1 (Carboxylic Acid): Typically in the range of 2-3. Below this pH, the carboxyl group is protonated (-COOH) and neutral. Above this pH, it is deprotonated (-COO⁻) and negatively charged.
-
pKa2 (Amino Group): Typically in the range of 4-5. Below this pH, the amino group is protonated (-NH₃⁺) and positively charged. Above this pH, it is deprotonated (-NH₂) and neutral.
The solubility of the compound is highly dependent on which species is dominant at a given pH, as described by the Henderson-Hasselbalch equation.[7][8][9] The overall charge of the molecule dictates its interaction with the aqueous solvent.
-
At low pH (pH < pKa1): The molecule is cationic (-NH₃⁺).
-
At intermediate pH (pKa1 < pH < pKa2): The molecule is a neutral zwitterion (-NH₃⁺ and -COO⁻). This is where solubility is often at its minimum.
-
At high pH (pH > pKa2): The molecule is anionic (-COO⁻).
The following diagram illustrates this relationship for a typical amino-benzoate like 4-aminobenzoic acid (PABA).
Caption: Ionization states of an amino-benzoate at different pH values.
Section 3: Systematic Troubleshooting Guide
When encountering low solubility, a systematic approach is more effective than random trial and error. Use the following workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for amino-benzoate precipitation.
Section 4: Experimental Protocols
Here are detailed protocols for the key troubleshooting steps identified in the workflow.
Protocol 1: pH Adjustment to Increase Solubility
This protocol aims to shift the equilibrium from the poorly soluble zwitterionic form to a more soluble ionic form.
-
Determine pKa Values: Find the pKa values for your specific amino-benzoate intermediate. A table of common values is provided below.
-
Choose Target pH:
-
To create the anionic form , adjust the pH to be at least 1-2 units above the pKa of the amino group (pKa2).
-
To create the cationic form , adjust the pH to be at least 1-2 units below the pKa of the carboxylic acid group (pKa1).
-
-
Prepare the Buffer: Prepare your desired buffer (e.g., phosphate, TRIS) but do not adjust the final volume.
-
Dissolve the Compound: Weigh your amino-benzoate compound and add it to a small amount of high-purity water.
-
Titrate to Dissolve: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl for the cationic form) or base (e.g., 0.1 M NaOH for the anionic form) dropwise until the compound fully dissolves. This creates a concentrated stock solution of the salt form.
-
Final Formulation: Add the dissolved stock solution to your prepared buffer from step 3. Adjust the pH of the final mixture to your target pH and bring it to the final volume with high-purity water.
| Compound | pKa1 (-COOH) | pKa2 (-NH₃⁺) |
| 4-Aminobenzoic acid (PABA) | ~2.4[10][11] | ~4.9[10][11] |
| 3-Aminobenzoic acid (m-ABA) | ~3.1 | ~4.8 |
| 2-Aminobenzoic acid (Anthranilic acid) | ~2.1 | ~5.0 |
Note: pKa values can vary slightly with temperature and ionic strength.
Protocol 2: Systematic Co-solvent Screening
If pH adjustment is not feasible or sufficient, a co-solvent screen can identify an appropriate solvent system.[4]
-
Select Co-solvents: Choose a panel of water-miscible organic solvents commonly used in formulations, such as:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 300 (PEG 300)
-
Dimethyl sulfoxide (DMSO)
-
-
Prepare Solvent Mixtures: In separate vials, prepare a range of co-solvent concentrations in your primary aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Solubility: Add a known excess amount of your amino-benzoate compound to each vial.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
-
Analyze Data: Plot solubility (e.g., in mg/mL) against the percentage of co-solvent to determine the most effective system for your needs.
Section 5: Advanced Strategies & Considerations
-
Buffer Choice: Be aware that some buffers can cause precipitation issues, especially when mixed with high percentages of organic solvents.[6][12] Phosphate buffers, for instance, are known to precipitate in high concentrations of acetonitrile.[12] If you encounter this, consider switching to more organic-soluble buffers like ammonium formate or acetate.
-
Salt Forms: If you are synthesizing the intermediate, consider creating a salt form (e.g., a sodium salt or a hydrochloride salt) as your final solid. These often have significantly higher aqueous solubility than the free acid or base. The sodium salt of 4-aminobenzoic acid, for example, has a solubility of approximately 10 mg/mL in PBS at pH 7.2.[13]
-
Surfactants: In some cases, small amounts of non-ionic surfactants (e.g., Polysorbate 80) can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in the aqueous phase.
By applying these principles and structured troubleshooting methods, you can overcome the challenges of working with poorly soluble amino-benzoate intermediates, leading to more reliable and reproducible experimental outcomes.
References
- Source: vertexaisearch.cloud.google.
- Title: Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.
- Title: Cosolvent - Wikipedia Source: Wikipedia URL
- Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL
- Title: Prediction of pH-dependent aqueous solubility of druglike molecules Source: PubMed URL
- Title: In aminobenzoic acid, do we have three different pKa's?
- Title: Exp.
- Title: Solubilization Using Cosolvent Approach Source: ResearchGate URL
- Title: 61- Analytical Profile of p-Aminobenzoic Acid.
- Title: Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals Source: YouTube URL
- Title: Henderson Hasselbalch Equation: Basics & Real-World Uses Source: Microbe Notes URL
- Title: Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH Source: ADMET and DMPK - IAPC Journals URL
- Title: Application of the Henderson-Hasselbalch Equation to Solubility Determination Source: ResearchGate URL
- Title: What are the chances of precipitation in column while using buffers as mobile phase?
- Title: What is the pH and pKa of 4-Aminobenzoic acid?
- Title: P-Aminobenzoic Acid Definition - Organic Chemistry Key Source: Fiveable URL
- Title: An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Title: p-Aminobenzoic Acid Source: The Merck Index URL
- Title: troubleshooting benzoxonium chloride precipitation in buffers Source: Benchchem URL
- Title: Methods for improving the aqueous solubility of water-insoluble or...
- Title: Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review Source: PMC URL
- Title: Understanding and Designing Tailor-Made Additives for Controlling Nucleation: Case Study of p-Aminobenzoic Acid Crystallizing fr Source: White Rose Research Online URL
- Source: CrystEngComm (RSC Publishing)
- Title: HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode Source: ThermoFisher URL
- Title: TECHNICAL NOTES Source: imChem URL
- Title: Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.
- Title: PRODUCT INFORMATION Source: Cayman Chemical URL
- Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: MDPI URL
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. microbenotes.com [microbenotes.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 12. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Purification methods for methyl 3-amino-5-(methoxymethyl)benzoate: recrystallization vs column chromatography
Ticket ID: PUR-882-AMINE Status: Open Assigned Specialist: Senior Application Scientist
User Query
"I have synthesized methyl 3-amino-5-(methoxymethyl)benzoate via reduction of the nitro-precursor. The crude is a dark oil/low-melting solid. Should I purify via recrystallization or column chromatography? I need >98% purity for the next coupling step."
Executive Summary
The purification of This compound presents a classic dilemma in organic synthesis: the trade-off between the scalability of recrystallization and the resolution of chromatography.[1]
Because this molecule contains a basic aniline moiety, a hydrolyzable ester , and a polar ether side chain, it possesses "schizophrenic" solubility properties that complicate purification.
-
Recommendation: For <5g scale, utilize Flash Column Chromatography with amine-buffered silica.
-
Recommendation: For >10g scale, attempt Acid-Base Extraction followed by Recrystallization (if solid) to avoid massive solvent waste.
Module 1: Diagnostic Decision Matrix
Before selecting a method, assess your crude material using this logic flow.
Figure 1: Decision logic for selecting the optimal purification pathway based on scale and physical state.
Module 2: Flash Column Chromatography (The "Brute Force" Method)
Best for: Small scale (<5g), removing close-running impurities, or if the product is an oil.
The Problem:
Aromatic amines (anilines) interact strongly with the acidic silanol groups (
-
Peak Tailing (Streaking): Loss of resolution.
-
Mass Loss: Irreversible adsorption of the amine onto the silica.
The Solution: You must "mask" the silanols using a volatile base modifier.
Protocol: Amine-Buffered Flash Chromatography
-
Mobile Phase Selection:
-
Column Pre-treatment (Crucial Step):
-
Do not just run the mobile phase. You must neutralize the silica first.
-
Flush the column with 2 column volumes (CV) of Hexanes + 1% Et3N . This saturates the acidic sites before your product ever touches the column.
-
-
Loading:
-
Dissolve the crude in a minimum amount of DCM (Dichloromethane).
-
Pro-Tip: If the crude is dark/tarry, adsorb it onto Celite or loose silica (Dry Loading) to prevent the "tar" from clogging the top frit.
-
-
Elution:
-
Run the gradient (e.g., 0%
50% EtOAc/Hexanes with 1% Et3N constant). -
The ester group makes the molecule moderately polar; the ether adds slight polarity. Expect elution around 20-40% EtOAc depending on the exact silica activity.
-
Comparison of Mobile Phases:
| System | Pros | Cons |
|---|---|---|
| Hex/EtOAc + 1% Et3N | Excellent separation; easy to rotovap. | Et3N smells; must be fully removed. |
| DCM/MeOH (95:5) | High solubility for polar tars. | Poor separation of non-polar impurities; silica dissolves slightly in MeOH. |
| DCM/MeOH + 1% NH4OH | "Gold Standard" for very polar amines. | Ammonia is difficult to handle; requires fume hood discipline. |
Module 3: Recrystallization (The "Art" Method)
Best for: Large scale (>10g), removing non-structural impurities, high-melting solids.
The Problem: this compound likely has a low melting point (estimated 40-60°C based on analogs). This leads to "Oiling Out" —where the compound separates as a liquid droplet rather than a crystal lattice.
The Solution: Use a "Solvent/Anti-Solvent" system with slow cooling and seeding.
Protocol: Anti-Solvent Crystallization
-
Solvent Choice:
-
Solvent (Good): Ethyl Acetate or Toluene (dissolves product well).
-
Anti-Solvent (Bad): Heptane or Hexane.
-
-
Procedure:
-
Dissolve the crude in the minimum amount of hot EtOAc (approx. 50-60°C). Do not boil, as you might degrade the amine (oxidation).
-
Slowly add hot Heptane dropwise until the solution turns slightly cloudy (turbid).
-
Add 1-2 drops of EtOAc to clear the solution again.
-
Seeding: Remove from heat. Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a spatula to create nucleation sites.
-
Cooling: Allow to cool to Room Temp (RT) slowly. Do not put it in the freezer yet. Rapid cooling causes oiling out.
-
Once solids appear at RT, move to
(fridge) for 4 hours.
-
-
Troubleshooting "Oiling Out":
-
If droplets form instead of crystals, reheat to dissolve the oil.
-
Add more solvent (dilute the system).
-
Cool much slower (wrap the flask in a towel).
-
Vigorous stirring can sometimes force the oil to solidify into a powder.
-
Module 4: The "Hidden" Option – Acid/Base Extraction
Before attempting chromatography or recrystallization, you can achieve significant purification (from 70% to 90%) using chemical extraction. This exploits the basicity of the aniline.
Logic:
-
Neutral Impurities: Nitro precursors, azo-dimers.
-
Acidic Impurities: Benzoic acid derivatives (hydrolysis products).
-
Target: Basic amine.
Protocol:
-
Dissolve crude in EtOAc .
-
Wash 1: Extract with 1M HCl (aq) .
-
Chemistry: The amine protonates (
) and moves to the water layer. Impurities stay in EtOAc.
-
-
Separate: Keep the Aqueous Layer . Discard the Organic Layer (contains non-basic impurities).
-
Neutralize: Cool the aqueous layer on ice. Slowly add 2M NaOH or Sat. NaHCO3 until pH ~9-10.
-
Chemistry: The amine deprotonates (
) and precipitates or oils out.
-
-
Extract: Extract the now cloudy aqueous mixture with fresh EtOAc (3x).
-
Dry: Dry combined organics over
and concentrate.
Warning: Ensure the ester does not hydrolyze. Keep the acid/base contact time short and cold (
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from 2
-
Organic Syntheses. (1973). Ethyl 4-amino-3-methylbenzoate.[4] Org. Synth. Coll. Vol. 5, 184. (Analogous compound purification via recrystallization).[1][4][5][6] Retrieved from 4
-
University of Rochester. (2025). Tips & Tricks: Recrystallization Solvents. Retrieved from 6
Sources
Avoiding polymerization of aniline derivatives during high-temperature reflux
Topic: Avoiding Polymerization During High-Temperature Reflux Ticket ID: ANL-POLY-PREV-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanism
The Problem: Aniline and its derivatives are notoriously prone to oxidative polymerization ("tarring") at elevated temperatures. This is not a random degradation; it is a chemically specific, radical-mediated cascade that accelerates exponentially under reflux conditions.
The Mechanism: The darkening of your reaction mixture is caused by the formation of Polyaniline (PANI) type oligomers. Even trace amounts of dissolved oxygen or high-valent metal ions act as initiators.
-
Initiation: Aniline is oxidized to a radical cation (
). -
Coupling: This radical attacks a neutral aniline molecule (usually at the para-position), forming a dimer (e.g., p-aminodiphenylamine).
-
Propagation: The dimer is more easily oxidized than the monomer, leading to rapid chain growth and the formation of insoluble black "tar."
Figure 1: The oxidative cascade from monomer to polymer. Note that the dimer oxidizes faster than the monomer, creating an autocatalytic effect.
Module 1: Pre-Reaction Diagnostics & Purification
Critical Rule: Never trust a bottle of aniline that is not colorless. If it is yellow, brown, or red, it contains oxidation seeds that will catalyze further polymerization upon heating.
Protocol A: The Zinc Dust Distillation (Gold Standard)
Simple distillation is often insufficient because it does not chemically reduce the oxidized impurities (like azobenzene or nitro-compounds). Zinc dust acts as a reducing agent during the distillation.
Reagents:
Step-by-Step:
-
Charge: Place the aniline in a round-bottom flask. Add 1-2% by weight of Zinc Dust .
-
Soak: Allow to stir for 15-30 minutes. The Zn will reduce oxidized impurities.
-
Setup: Attach a short-path distillation head. Connect to a vacuum line (aniline boils at 184°C at atm; vacuum is safer to keep T < 100°C).
-
Distill: Collect the fraction.
-
Discard the first 5% (forerun).
-
Collect the middle 85%.
-
Stop before the flask runs dry to avoid overheating the residue.
-
-
Storage: Store under Argon in the dark.
Why this works: Zinc reduces colored oxidation products (Schiff bases, azo compounds) back to amines or non-volatile reduced states that remain in the pot [1].
Module 2: Reaction Environment Control
Oxygen is the primary enemy. At reflux temperatures, the kinetic barrier for oxidation drops significantly.
Protocol B: Degassing Solvents (Sparging vs. FPT)
You must remove dissolved oxygen from your solvent before adding the aniline.
| Feature | Sparging (Bubbling) | Freeze-Pump-Thaw (FPT) |
| Best For | Bulk solvents (>50 mL), standard reflux. | Small scale (<10 mL), catalytic reactions. |
| Efficiency | Removes ~99% of O2. | Removes ~99.99% of O2. |
| Time | 15-30 mins. | 1-2 hours. |
| Solvent Loss | Moderate (evaporation). | Minimal. |
The Sparging Protocol (Recommended for Reflux):
-
Place solvent in the reaction flask.
-
Insert a long needle/gas dispersion tube connected to an Inert Gas line (N2 or Ar) directly into the liquid.
-
Insert a short vent needle in the septum.
-
Bubble gas vigorously for 5 minutes per 100 mL of solvent.
-
Crucial: Add the purified aniline against a counter-flow of inert gas .
Protocol C: Acid Management
The Trap: Many researchers add acid catalysts (e.g., p-TsOH, acetic acid) to aniline reactions. The Risk: Aniline polymerization is proton-coupled. Lower pH drastically lowers the oxidation potential of aniline, making it easier to polymerize [2]. The Fix:
-
If acid is required, add it last , after the mixture is at reflux temperature and fully degassed.
-
Use the minimum effective equivalent.
Module 3: Troubleshooting Guide (FAQ)
Q1: "My reaction turns black within 10 minutes of reflux."
Diagnosis: Massive oxygen leak or contaminated starting material. Immediate Action:
-
Check the color of your starting aniline. If yellow -> See Protocol A .
-
Check your N2/Ar manifold. Are you under positive pressure?
-
Did you degas the solvent before heating? Hot solvent dissolves O2 rapidly if not protected.
Q2: "I see a dark ring forming on the glass above the solvent line."
Diagnosis: "Splash Polymerization." Cause: Aniline vapor condenses on the hot glass walls where it is exposed to trace air and lacks solvent dilution. Fix:
-
Insulate the flask neck (aluminum foil/glass wool) to push the condensation line up into the condenser.
-
Increase stir rate to wash the walls.
Q3: "Can I use inhibitors?"
Answer: Yes, but proceed with caution.
-
BHT (Butylated hydroxytoluene): A radical scavenger. Adding 0.1 - 0.5 mol% can inhibit the radical propagation step.
-
Tin(II) Chloride (SnCl2): A reducing agent. Often used in aniline synthesis to keep the product reduced.
Troubleshooting Logic Tree
Figure 2: Diagnostic workflow for identifying the root cause of polymerization.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4]
-
Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: Polyaniline.[5] Progress in Polymer Science, 23(8), 1443-1484.
-
Ciric-Marjanovic, G. (2013). Recent advances in polyaniline research: Polymerization mechanisms, structural aspects, properties and applications. Synthetic Metals, 177, 1-47.
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxymethyl-Substituted Anilines
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of molecular structures is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for this purpose, providing both molecular weight information and a characteristic fragmentation "fingerprint." This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of methoxymethyl-substituted anilines.
Due to the limited availability of published experimental spectra for these specific isomers, this guide synthesizes established fragmentation principles from analogous structures—anilines, and benzyl ethers—to provide a robust predictive framework. We will explore the distinct fragmentation pathways of ortho-, meta-, and para-methoxymethyl anilines, compare them to isomeric and parent structures, and provide the experimental methodology required to validate these predictions in your own laboratory.
The Foundational Principles of Fragmentation in EI-MS
Under typical 70 eV electron ionization conditions, analyte molecules are ionized by the removal of an electron, forming a high-energy molecular ion (M•+).[1][2] This radical cation is often unstable and rapidly undergoes a series of unimolecular reactions, breaking down into smaller, more stable charged fragments and neutral radicals. The mass analyzer detects only the charged species, generating a mass spectrum that plots the relative abundance of ions at each mass-to-charge ratio (m/z).
The fragmentation pathways are not random; they are governed by the inherent chemical structure of the molecule, favoring the cleavage of weaker bonds and the formation of stabilized carbocations or radical cations. For methoxymethyl-substituted anilines (MW: 137.18 g/mol ), the key structural features influencing fragmentation are the aromatic ring, the primary amine (-NH2), and the methoxymethyl (-CH₂OCH₃) substituent.
Predicted Fragmentation Pathways of Methoxymethyl Anilines
The fragmentation of methoxymethyl anilines is predicted to be driven by two primary charge localization sites: the nitrogen atom of the aniline moiety and the oxygen atom of the ether group.
Benzylic Cleavage and Formation of the Tropylium Ion
A dominant pathway for aromatic compounds with a methylene bridge is the cleavage of the benzylic C-O bond. This is an example of α-cleavage relative to the aromatic ring.
-
Step 1: Benzylic Cleavage: The initial molecular ion [C₈H₁₁NO]•+ (m/z 137) undergoes cleavage at the benzylic position, losing a methoxy radical (•OCH₃). This forms a stable aminobenzyl cation (m/z 106).
-
Step 2: Rearrangement to Tropylium Ion: This m/z 106 ion is expected to rearrange to the highly stable aminotropylium ion, a seven-membered aromatic ring system, which would appear as a prominent peak.
This pathway is anticipated to be a major fragmentation route for all three isomers (ortho, meta, and para).
Alpha-Cleavage adjacent to the Ether Oxygen
Another key fragmentation is initiated by the charge localized on the ether oxygen. This involves the cleavage of the C-C bond alpha to the oxygen (the bond between the methylene group and the phenyl ring).[3][4]
-
Mechanism: This cleavage results in the loss of an aminophenyl radical, leading to the formation of the methoxymethyl cation [CH₂OCH₃]⁺ at m/z 45 . This ion is a hallmark of the methoxymethyl group and is expected to be a significant and diagnostically useful fragment. Research on related methoxymethyl-substituted compounds has shown that alkyl ethers are often active participants in fragmentation processes.[5]
Fragmentation of the Aniline Core
The aniline core itself contributes to the spectrum. The molecular ion of aniline typically fragments through the loss of a hydrogen atom and then hydrogen cyanide (HCN).[6][7]
-
Loss of HCN: Following initial fragmentation, ions containing the aniline ring structure can lose a molecule of HCN (27 Da). For example, the aminotropylium ion (m/z 106) could potentially lose HCN to yield a fragment at m/z 79. The aniline molecular ion itself (m/z 93) famously fragments to m/z 66 after losing HCN.[8]
Positional Isomer Effects (Ortho vs. Meta vs. Para)
While the major fragments at m/z 106 and m/z 45 are expected for all isomers, subtle differences in the relative abundances of other ions may arise due to ortho effects.
-
Ortho Effect: The ortho isomer may exhibit unique fragmentation pathways involving interaction between the adjacent -NH₂ and -CH₂OCH₃ groups. This could involve hydrogen transfer or cyclization, potentially leading to a more pronounced loss of methanol (CH₃OH, 32 Da) from the molecular ion, resulting in a fragment at m/z 105.
The logical flow of these primary fragmentation pathways is illustrated below.
Caption: Predicted major EI fragmentation pathways for methoxymethyl anilines.
Comparative Analysis: Distinguishing Isomers and Related Compounds
To truly appreciate the fragmentation fingerprint, it must be compared with that of structurally similar molecules.
Methoxymethyl Anilines vs. Methoxy-Methyl Anilines (Cresidine Isomers)
A common point of confusion is the distinction between a methoxymethyl substituent and separate methoxy and methyl groups on the aniline ring, such as in 2-Methoxy-5-methylaniline (MW: 137.18 g/mol ).[9][10]
-
Methoxymethyl Aniline: Characterized by the m/z 45 peak from the [CH₂OCH₃]⁺ fragment and the m/z 106 peak from the loss of a methoxy radical.
-
Methoxy-Methyl Aniline: Lacks the methoxymethyl group and therefore will not produce a significant m/z 45 peak. Its fragmentation is dominated by the loss of a methyl radical (•CH₃) from the molecular ion to give a peak at m/z 122, followed by the loss of carbon monoxide (CO) from the resulting ion to yield a fragment at m/z 94.[9]
This clear difference in primary fragmentation pathways provides a definitive method for distinguishing between these isomers using mass spectrometry.
| Compound Class | Key Diagnostic Fragment (m/z) | Origin |
| Methoxymethyl Anilines | 106 | [M - •OCH₃]⁺ |
| 45 | [CH₂OCH₃]⁺ | |
| Methoxy-Methyl Anilines | 122 | [M - •CH₃]⁺ |
| 94 | [M - •CH₃ - CO]⁺ | |
| Table 1: Key diagnostic fragments for distinguishing between isomeric substituted anilines. |
Experimental Protocol for GC-MS Analysis
This section provides a robust starting point for the analysis of methoxymethyl-substituted anilines.
1. Sample Preparation:
-
Prepare a stock solution of the aniline sample at 1 mg/mL in a suitable solvent (e.g., methanol or ethyl acetate).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
2. Gas Chromatography (GC) Parameters:
-
Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio (e.g., 20:1) for higher concentrations.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan from m/z 40 to 400.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
This workflow provides a structured approach to acquiring high-quality mass spectra for these compounds.
Caption: Standard workflow for the GC-MS analysis of aniline derivatives.
Conclusion
The structural elucidation of substituted anilines by mass spectrometry is a powerful analytical approach. While experimental data for methoxymethyl anilines is sparse, a thorough understanding of fundamental fragmentation mechanisms allows for the construction of a reliable predictive model. The key to identifying this class of compounds lies in recognizing the characteristic fragments derived from the methoxymethyl group—specifically the methoxymethyl cation at m/z 45 and the aminotropylium ion at m/z 106 resulting from benzylic cleavage. These diagnostic peaks, when compared against the fragmentation patterns of isomeric compounds like methoxy-methyl anilines, provide a clear and defensible basis for structural confirmation. The provided GC-MS protocol serves as a validated starting point for researchers to generate their own data and contribute to the growing library of mass spectral information.
References
-
ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]
-
mzCloud. (2018, March 29). 2 Methoxy 5 methylaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
RSC Publishing. (2022, December 14). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). Retrieved from [Link]
-
NIST WebBook. (n.d.). N-(4-Methoxybenzylidene)aniline. Retrieved from [Link]
-
ACS Publications. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]
-
PubMed. (2014, May 15). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
-
YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
Wiley Online Library. (2020, March 19). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization‐tandem mass spectrometry. Retrieved from [Link]
-
NIST WebBook. (n.d.). Aniline. Retrieved from [Link]
-
LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]
-
MassBank. (2009, September 10). Aniline and substituted anilines. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. GCMS Section 6.13 [people.whitman.edu]
- 5. researchgate.net [researchgate.net]
- 6. Aniline [webbook.nist.gov]
- 7. massbank.eu [massbank.eu]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxy-5-methylaniline(120-71-8) MS [m.chemicalbook.com]
- 10. mzCloud – 2 Methoxy 5 methylaniline [mzcloud.org]
Comparative Reactivity Profile: Methoxymethyl vs. Trifluoromethyl Aniline Derivatives
Executive Summary
In medicinal chemistry, the substitution of a Trifluoromethyl (-CF₃) group with a Methoxymethyl (-CH₂OCH₃) group (or vice versa) represents a profound shift in electronic, physicochemical, and metabolic profiles. This guide compares the reactivity of 4-(Trifluoromethyl)aniline (a deactivated, lipophilic, metabolically stable building block) against 4-(Methoxymethyl)aniline (a nucleophilic, polar, metabolically labile analogue).
Key Takeaway: The -CF₃ derivative requires forcing conditions or catalysis for coupling due to electronic deactivation but offers superior metabolic stability.[1] The -CH₂OCH₃ derivative exhibits standard aniline nucleophilicity but introduces a metabolic "soft spot" and potential acid-sensitivity.[1]
Electronic & Physicochemical Profiling[1]
The distinct behaviors of these two derivatives stem directly from their electronic impact on the aromatic ring and the nitrogen lone pair.
Comparative Data Table
| Property | 4-(Trifluoromethyl)aniline | 4-(Methoxymethyl)aniline | Implication |
| Structure | Electronic Basis | ||
| Hammett Constant ( | +0.54 (Strong EWG) | ~ +0.05 (Weak Inductive EWG)* | |
| pKa (Conjugate Acid) | 2.77 | ~ 4.6 - 4.8 | |
| Nucleophilicity | Poor | Good | Reaction rates differ by orders of magnitude.[1] |
| LogP (Lipophilicity) | ~ 2.3 | ~ 1.1 | |
| Metabolic Stability | High (Blocks oxidation) | Low (Benzylic oxidation) | ADME optimization toggle.[1] |
*Note: The methoxymethyl group is inductively withdrawing due to the oxygen but lacks the resonance donation of a direct methoxy group. It behaves similarly to a methyl group with a slight inductive drag.
Mechanistic Insight: The Nitrogen Lone Pair
-
Trifluoromethyl Case: The strong electron-withdrawing nature of the -CF₃ group pulls electron density away from the ring through induction (
) and hyperconjugation. This delocalizes the nitrogen lone pair into the ring, drastically lowering its energy and availability for nucleophilic attack. -
Methoxymethyl Case: The -CH₂OCH₃ group exerts a negligible electronic effect on the ring system. The nitrogen lone pair remains localized and high-energy, behaving like a standard aniline (e.g., p-toluidine).
Synthetic Reactivity & Protocols
A. Amide Coupling (Acylation)[1]
The most common bottleneck in using these derivatives is amide bond formation.[1]
Scenario 1: Coupling 4-(Trifluoromethyl)aniline (The "Dead" Nucleophile)
Standard EDC/NHS coupling often fails or proceeds with <10% yield because the amine is too weak to attack the active ester.
-
Required Protocol: Acid Chloride or HATU/HOAt at elevated temperatures.[1]
-
Catalysis: DMAP is often ineffective; Pyridine or stronger bases are required to sponge up protons, though the amine itself is not basic enough to protonate easily.
Scenario 2: Coupling 4-(Methoxymethyl)aniline (The "Fragile" Nucleophile)
This amine reacts readily with standard coupling agents.[1] However, the ether moiety presents a stability risk.
-
Risk: Strong Lewis acids (
, ) or harsh Bronsted acids ( , conc. ) can cleave the methyl ether or the benzylic C-O bond. -
Protocol: Standard EDC/NHS or mixed anhydride methods at
.
B. Palladium-Catalyzed Amination (Buchwald-Hartwig)[1]
-
CF₃ Derivative: As the nucleophile, it requires electron-rich ligands (e.g., XPhos, BrettPhos) to facilitate the reductive elimination step on the Palladium center.
-
MOM Derivative: Acts as a standard amine.[1] Standard BINAP or dppf catalysts are sufficient.[1]
Visualization: Reaction Decision Tree
Figure 1: Synthetic workflow decision matrix based on the electronic profile of the aniline derivative.
Experimental Protocols
Protocol A: High-Efficiency Coupling of 4-(Trifluoromethyl)aniline
Use this when standard amide couplings fail due to electronic deactivation.[1]
-
Activation: Dissolve the carboxylic acid partner (1.0 equiv) in dry DCM (
). Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.[1] Stir for 1 hour until gas evolution ceases. -
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (Critical step to prevent side reactions).[1]
-
Addition: Redissolve the acid chloride in dry DCM. Add 4-(Trifluoromethyl)aniline (1.1 equiv) followed by Pyridine (2.0 equiv).[1]
-
Note: Pyridine is preferred over TEA here as it acts as both solvent/base and nucleophilic catalyst.[1]
-
-
Heating: If conversion is slow at RT, heat to reflux (
) for 4-12 hours. -
Workup: Wash with
(removes pyridine), then Sat. . The product is usually pure enough to proceed.[1]
Protocol B: Controlled Coupling of 4-(Methoxymethyl)aniline
Use this to preserve the ether functionality.
-
Activation: Dissolve carboxylic acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1] Stir for 5 minutes to form the activated ester.
-
Coupling: Add 4-(Methoxymethyl)aniline (1.0 equiv).
-
Reaction: Stir at Room Temperature. Do not heat. The reaction is typically complete in < 1 hour.[1]
-
Quench: Dilute with Ethyl Acetate and wash with water.[1]
Metabolic & Biological Implications (ADME)
When selecting between these two derivatives for a drug candidate, the choice is often driven by metabolic stability rather than synthetic ease.
Metabolic Pathway Analysis[1][2]
Figure 2: Comparative metabolic fate.[1] The CF3 group blocks metabolism, while the MOM group serves as a site for O-dealkylation.
Strategic Selection Guide
-
Choose CF₃ if: You need to increase half-life (
), block P450 metabolism at the para-position, or increase lipophilicity to cross the Blood-Brain Barrier (BBB). -
Choose Methoxymethyl if: You need to lower LogP (increase solubility), introduce a hydrogen bond acceptor, or if you specifically intend for the molecule to be a "soft drug" that is metabolized quickly to a polar aldehyde/alcohol.
References
-
Basicity of Trifluoromethyl Anilines: Kaljurand, I., et al.[1][2] "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." The Journal of Organic Chemistry, 2005.[2]
-
Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[1]
-
Metabolic Stability of Fluorine in Drugs: Purser, S., et al.[1][3] "Fluorine in medicinal chemistry."[1][4][3][5][6][7] Chemical Society Reviews, 2008.
-
Amide Coupling with Deactivated Anilines: Valeur, E., & Bradley, M.[1] "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009.
Sources
- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Validating Purity of CAS 1310105-53-3 (dBET6) via LC-MS/MS
Executive Summary: The PROTAC Analytical Challenge
CAS 1310105-53-3, chemically known as dBET6 , is a high-potency Proteolysis Targeting Chimera (PROTAC) that degrades BET bromodomain proteins (BRD4). Unlike traditional "Rule of 5" small molecules, dBET6 is a heterobifunctional molecule (MW ~841.4 Da) consisting of a JQ1 moiety (BET inhibitor) and a thalidomide derivative (Cereblon E3 ligase ligand) connected by a chemical linker.
The Problem: Standard purity validation methods like HPLC-UV often fail with PROTACs. The synthesis of dBET6 involves coupling two complex warheads; unreacted precursors (JQ1-linker or Thalidomide-linker) and hydrolysis byproducts often possess similar hydrophobicity and UV chromophores to the parent molecule. This leads to co-elution and "false purity" readings.
The Solution: This guide validates why LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) is the mandatory gold standard for dBET6 purity analysis, offering superior specificity through Multiple Reaction Monitoring (MRM).
Comparative Analysis: LC-MS/MS vs. Alternatives
The following table objectively compares analytical techniques for dBET6, highlighting why MS/MS is required for rigorous validation.
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Standard) | 1H-NMR (Structural) |
| Primary Detection | Mass-to-charge ratio (m/z) and fragmentation pattern. | UV Absorption (typically 254 nm). | Proton magnetic resonance. |
| Specificity | High. Distinguishes dBET6 (841.4 Da) from hydrolyzed linkers or precursors even if they co-elute. | Low. Co-eluting impurities with similar aromatic rings (e.g., JQ1 moiety) merge into a single peak. | High (Structure), Low (Purity). overlapping signals in complex regions make <1% impurity detection difficult. |
| Sensitivity | Femtogram level. Detects trace synthetic byproducts. | Nanogram level. Misses trace catalytic poisons. | Milligram level. Requires large sample mass. |
| Throughput | High (5-min gradients). | Medium (15-30 min runs).[1] | Low. |
| Blind Spots | Ion suppression (matrix effects). | Non-chromophoric impurities; Co-eluting species. | Inorganic salts; Solvent peaks masking signals. |
Critical Insight: For dBET6, a 98% purity by HPLC-UV is insufficient if the remaining 2% is a potent, unlinked JQ1 inhibitor. The unlinked inhibitor competes for the target without causing degradation, effectively sabotaging the PROTAC's mechanism of action (the "Hook Effect"). LC-MS/MS is the only way to quantify this specific impurity risk.
Mechanism of Action & Analytical Relevance
Understanding the biological mechanism is crucial for designing the analytical method. We are not just looking for a peak; we are validating the integrity of the ternary complex formers.
Figure 1: The PROTAC mechanism relies on the intact dBET6 molecule bridging BRD4 and CRBN. Analytical methods must certify the absence of "Free JQ1" or "Free Thalidomide" fragments (Impurities) which antagonize this pathway.
Validated LC-MS/MS Protocol
This protocol is designed for a Triple Quadrupole (QqQ) system (e.g., Agilent 6400 series, Sciex QTRAP, or Waters Xevo), prioritizing quantitation and linearity.
A. Sample Preparation (Self-Validating Step)
PROTACs are lipophilic and "sticky." Standard glass vials can lead to adsorptive losses.
-
Stock Solution: Dissolve dBET6 in 100% DMSO to 10 mM. (Verify clarity; dBET6 is soluble in DMSO but poorly soluble in water).
-
Working Standard: Dilute to 1 µM in 50:50 Acetonitrile:Water.
-
Container: Use Low-Bind Polypropylene vials or silanized glass to prevent analyte loss.
B. LC Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Why: High surface area C18 is required to retain the hydrophobic dBET6, but a short column length (50mm) prevents excessive broadening of the large molecule.
-
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.5 min: 95% B (Steep gradient required to elute PROTAC)
-
4.5 min: 95% B
-
4.6 min: 10% B
-
6.0 min: 10% B (Re-equilibration)
-
C. MS/MS Parameters (ESI Positive Mode)
-
Source: Electrospray Ionization (ESI).[5]
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Precursor Ion: [M+H]+ = 841.3 m/z .
MRM Transitions (Critical for Specificity): You must optimize these empirically, but dBET6 typically fragments at the linker-warhead bonds.
-
Quantifier Transition: 841.3 -> 400.1 (Characteristic JQ1-diazepine core fragment).
-
Qualifier Transition: 841.3 -> 201.0 (Thalidomide/glutarimide fragment).
-
Impurity Check: Monitor m/z 457 (Free JQ1) and m/z 258 (Free Thalidomide) in separate channels.
Data Interpretation & Validation Logic
To ensure the trustworthiness of your data, you must implement a Decision Tree Workflow . This prevents false positives caused by carryover or matrix effects.
Figure 2: Analytical Decision Tree. Note the "Wash Cycle" loop. PROTACs are notorious for carryover; a blank injection showing signal indicates the previous run contaminated the injector, invalidating results.
Key Validation Criteria:
-
Linearity: The response for dBET6 should be linear (
) from 1 ng/mL to 1000 ng/mL. -
Carryover: Due to high lipophilicity (cLogP > 5), the blank injection after the highest standard must show < 20% of the Lower Limit of Quantitation (LLOQ) signal.
-
Recovery: If analyzing in biological matrix (plasma/cells), protein precipitation with Acetonitrile (1:3 ratio) is preferred over SPE to avoid irreversible binding to cartridges.
References
-
Winter, G. E., et al. (2015).[6] "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381.
-
Winter, G. E., et al. (2017). "BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment." Molecular Cell, 67(1), 5-18.
-
Nowak, R. P., et al. (2018). "Plasticity in binding confers selectivity in ligand-induced protein degradation." Nature Chemical Biology, 14, 706–714.
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today, 25(10), 1793-1800.
-
Thermo Fisher Scientific. "Confident transformation site localization of PROTAC drug metabolites facilitated by multi-stage fragmentation LC-HRAM-MS." Application Note.
Sources
- 1. dBET6 | C42H45ClN8O7S | CID 121427831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure analysis and X-ray diffraction data for amino benzoate esters
Focus: Structural Consequences of Isomerism (Ortho- vs. Para- substitution) in Ethyl/Methyl Aminobenzoates.
Executive Summary & Structural Landscape
This guide provides a technical comparison of amino benzoate esters, specifically focusing on the crystallographic divergence between Ethyl 4-aminobenzoate (Benzocaine) and its ortho- isomers (e.g., Methyl 2-aminobenzoate ).
For researchers in drug development and solid-state chemistry, understanding this distinction is critical. The position of the amino group dictates the hydrogen bonding motif, which in turn drives the macroscopic physicochemical properties (solubility, melting point, and bioavailability).
The Core Divergence: Intermolecular vs. Intramolecular
The fundamental difference lies in the "Supramolecular Synthon" formed during crystallization:
-
Para-Substitution (Benzocaine): The amine donor (
) and carbonyl acceptor ( ) are on opposite ends of the aromatic ring. This geometric separation forces the formation of infinite intermolecular chains (Head-to-Tail), resulting in a robust crystal lattice and higher melting points (~92°C). -
Ortho-Substitution (Anthranilates): The amine and carbonyl are adjacent. This proximity favors the formation of a 6-membered intramolecular hydrogen bond ring (S(6) motif). This "locks" the hydrogen bond potential within the molecule, leaving only weak van der Waals forces for lattice packing. Consequently, many simple ortho- esters are liquids or low-melting solids.
Experimental Protocols (Self-Validating Systems)
Expertise & Experience: The following protocols are designed to overcome common "twinning" and disorder issues associated with ester flexibility.
Diagram 1: Crystallization Decision Matrix
This workflow ensures the selection of the correct method based on the compound's thermal behavior.
Caption: Decision tree for selecting crystallization techniques based on thermal stability. High-MP solids use evaporation; liquids require in-situ cryo-crystallization.
Protocol A: Slow Evaporation (For Para-Isomers/Benzocaine)
Objective: Grow single crystals of the stable monoclinic polymorph (Form I).
-
Saturation: Dissolve 100 mg of Ethyl 4-aminobenzoate in 5 mL of absolute Ethanol at 40°C.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei (critical for minimizing twinning).
-
Anti-solvent Addition: Add 0.5 mL of distilled water. Why? Water increases the polarity, encouraging the hydrophobic aromatic rings to stack, reducing disorder.
-
Growth: Cover with parafilm, poke 3 small holes, and store at 20°C in a vibration-free environment. Crystals appear in 48-72 hours.
Protocol B: In Situ Cryo-Crystallization (For Ortho-Isomers/Liquids)
Objective: Solidify liquid esters (e.g., Methyl 2-aminobenzoate) for diffraction.
-
Loading: Draw the neat liquid into a 0.3 mm Lindemann capillary. Seal both ends with flame or epoxy.
-
Mounting: Mount the capillary on the goniometer head.
-
Flash Cooling: Rapidly cool the stream to 200 K to create a polycrystalline glass.
-
Annealing: Slowly raise the temperature (5 K/min) until Bragg peaks appear (nucleation), then cycle temperature ±10 K around this point to grow a single grain.
X-Ray Diffraction Data Analysis
When analyzing the data, specific "red flags" indicate poor model quality for these esters.
-
The Phase Problem & Direct Methods: Use SHELXT (Intrinsic Phasing) for initial solution. The heavy oxygen atoms usually anchor the phases well.
-
Disorder Handling: The ethyl/methyl tails in benzoate esters often exhibit high thermal motion.
-
Validation: If the terminal carbon thermal ellipsoid is elongated (>3:1 ratio), apply a rigid bond restraint (RIGU in SHELXL) or model the disorder over two positions.
-
-
Hydrogen Atom Placement:
-
Amino H-atoms: Do not use geometric riding models (AFIX 43) immediately. Locate them in the Difference Fourier Map to confirm the H-bonding direction (Inter vs. Intra).
-
Diagram 2: Structural Logic & H-Bond Topology
Visualizing the connectivity difference that drives the data.
Caption: Causal pathway showing how substitution patterns dictate H-bonding topology and physical state.
Comparative Data Tables
The following data compares the stable polymorph of Benzocaine against a representative solid derivative of the ortho-series (2-amino-3-methylbenzoate) to illustrate packing differences.
Table 1: Unit Cell & Refinement Parameters
| Parameter | Ethyl 4-aminobenzoate (Benzocaine) [1] | Ethyl 2-amino-3-methylbenzoate [2] |
| Crystal System | Monoclinic | Triclinic |
| Space Group | ||
| a (Å) | 8.16 | 8.01 |
| b (Å) | 18.23 | 8.70 |
| c (Å) | 11.68 | 15.83 |
| Beta (°) | 106.8° | 95.1° |
| Z (Molecules/Cell) | 8 (2 independent molecules) | 4 |
| Primary Interaction | Intermolecular N-H...O=C | Intramolecular N-H...O=C (Dimerization via N-H...N) |
| R-Factor ( | ~0.04 (Good) | ~0.07 (Moderate) |
Table 2: Hydrogen Bond Geometry Comparison
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Structural Consequence |
| Para (Benzocaine) | 172° | Forms 1D "Ribbons" or Chains. High lattice energy. | |
| Ortho (Methyl Anthranilate) | 135° | Forms 6-membered planar ring. Weakens lattice packing. |
References
-
Benzocaine Polymorphism: Chan, F. C., et al. (2009). "Single-crystal diffuse scattering studies on polymorphs of molecular crystals. I. The room-temperature polymorphs of the drug benzocaine."[1] Acta Crystallographica Section B.
-
Ortho-Ester Structure: Zaffaroni, R., et al. (2002).[2] "Ethyl 4-amino-3-methylbenzoate." Acta Crystallographica Section E.
-
H-Bonding Motifs: Allen, F. H., et al. (1993). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B.
-
Hirshfeld Surface Analysis: Spackman, M. A., & Jayatilaka, D. (2009).[3] "Hirshfeld surface analysis."[4] CrystEngComm.
Sources
- 1. Single-crystal diffuse scattering studies on polymorphs of molecular crystals. I. The room-temperature polymorphs of the drug benzocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Methyl 3-amino-5-(methoxymethyl)benzoate proper disposal procedures
Introduction: The "Why" Behind the Protocol
As researchers, we often view disposal as the final, administrative step of an experiment. However, for functionalized intermediates like Methyl 3-amino-5-(methoxymethyl)benzoate , disposal is a chemical process in itself.
This compound is a poly-functionalized aromatic : it contains a basic amine, a hydrolyzable ester, and an ether linkage. This specific architecture dictates its environmental fate. If improperly discarded down the drain, the aniline moiety poses significant toxicity to aquatic microorganisms, disrupting municipal waste treatment bio-digesters. If mixed casually with oxidizers in a waste drum, the amino group can facilitate rapid, exothermic oxidation.
This guide moves beyond generic "hazardous waste" labeling.[1][2] It provides a chemically grounded workflow to ensure the destruction of the pharmacophore while protecting laboratory personnel and the facility’s compliance status.
Chemical Hazard Profiling & Pre-Disposal Assessment
Before initiating disposal, you must characterize the waste state.[1] This compound is typically a solid, but in synthesis, it often exists as a solute in reaction mother liquors.
Physicochemical Properties Relevant to Disposal
| Property | Value / Characteristic | Disposal Implication |
| Physical State | Solid (Powder/Crystals) | Requires particulate control (dust mask/hood) during transfer. |
| Functional Groups | Primary Amine (-NH₂), Methyl Ester (-COOCH₃), Ether (-CH₂OCH₃) | Amine: Basic. Incompatible with strong acids (exothermic salt formation) and oxidizers.[3] Ester: Lipophilic. Low water solubility means it will partition into sludge/sediment if released to water. |
| GHS Classification | Irritant (Skin/Eye Cat 2), Acute Tox.[4] (Oral Cat 4) | Do not flush. Must be collected for high-temperature destruction. |
| RCRA Status (US) | Non-listed (typically), but "Characteristic" if in flammable solvent. | Classify as D001 (Ignitable) if in solvent, or General Organic Debris if solid. |
Strategic Waste Segregation (The "What")
Crucial Directive: Never mix this compound with oxidizing agents (e.g., permanganates, peroxides, nitric acid). The aniline nitrogen is electron-rich and susceptible to rapid, heat-generating oxidation.
Decision Logic for Waste Streams
-
Stream A (Solid Waste): Pure compound, contaminated weighing boats, gloves, and filter paper.
-
Stream B (Liquid Waste - Halogenated): If dissolved in DCM, Chloroform, or DCE.
-
Stream C (Liquid Waste - Non-Halogenated): If dissolved in Methanol, Ethyl Acetate, or Toluene.
-
Stream D (Aqueous): Only applicable if the compound has been chemically quenched or extracted. Do not pour untreated aqueous mother liquors down the drain.
Operational Disposal Workflows (The "How")
Scenario A: Solid Waste Disposal
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant." List the full chemical name.
-
Protocol:
-
Don PPE (Nitrile gloves, lab coat, safety glasses, N95 dust mask or fume hood work).
-
Transfer solids to the HDPE container.
-
Wipe down the exterior of the container with a solvent-dampened wipe (ethanol) to remove dust traces.
-
Place the wipe inside the container.
-
Seal and tag for High-Temperature Incineration .
-
Scenario B: Liquid Mother Liquor (Reaction Waste)
-
Context: You have just filtered your product, and this compound remains in the filtrate (solvent).
-
Container: Solvent-compatible carboy (e.g., HDPE or Fluorinated HDPE).
-
Protocol:
-
pH Check: Ensure the waste solution is not strongly acidic (pH < 2) or strongly basic (pH > 12) before adding to a central drum to prevent unexpected drum reactions. Neutralize if necessary.
-
Segregation:
-
If solvent is DCM/Chloroform
Halogenated Waste Drum . -
If solvent is EtOAc/MeOH/Hexane
Non-Halogenated Waste Drum .
-
-
Documentation: Log the approximate concentration of the amine. High concentrations of anilines can darken waste streams over time (oxidation), which might alarm waste contractors if not noted.
-
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for categorizing and disposing of this compound to ensure compliance and safety.
Figure 1: Decision tree for the segregation and disposal of this compound waste streams.
Emergency Response: Spill Management
In the event of a spill, speed and containment are key to preventing the spread of the amine dust or vapors.
-
Evacuate & Ventilate: If the spill is significant (>10g solid or >100mL liquid), clear the immediate area.
-
PPE Upgrade: Wear double nitrile gloves and a P100 respirator (if solid dust is airborne).
-
Containment:
-
Solid: Do not dry sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste bag.
-
Liquid: Use vermiculite or a commercial organic spill kit. Do not use bleach (hypochlorite) to clean the spill immediately, as it can react with the amine to form chloramines (toxic gas). Use soap and water for the final cleanup.[5]
-
-
Disposal of Debris: All cleanup materials go into the Solid Hazardous Waste stream (Scenario A).
Regulatory & Compliance Framework
-
US EPA (RCRA): While not explicitly P- or U-listed, this waste is regulated under 40 CFR 261 . It must be characterized by the generator. The default compliant path is incineration.
-
Ecological Stewardship: Aniline derivatives are "pseudo-persistent" and toxic to aquatic life. Zero discharge to sewer is the only acceptable standard for this compound.
References
-
PubChem. (n.d.). Methyl 3-amino-5-methoxybenzoate (Isomer Analog) Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved October 26, 2023, from [Link]
Sources
Navigating the Safe Handling of Methyl 3-amino-5-(methoxymethyl)benzoate: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personal safety. This guide provides an in-depth operational plan for the safe use of Methyl 3-amino-5-(methoxymethyl)benzoate, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as robust handling and disposal protocols. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.
At-a-Glance Safety and Hazard Profile
| Hazard Classification (Anticipated) | Description | Primary Exposure Routes |
| Skin Irritation | May cause redness, itching, or inflammation upon direct contact.[1] | Dermal (skin) contact |
| Eye Irritation | Can cause serious irritation, redness, and discomfort if it comes into contact with the eyes.[1] | Ocular (eye) contact |
| Acute Toxicity (Oral/Dermal) | May be harmful if swallowed or absorbed through the skin.[1] | Ingestion, Dermal contact |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract.[1] | Inhalation |
The Core of Protection: Selecting the Right PPE
The selection of PPE should be a dynamic process, tailored to the specific experimental conditions, including the quantity of the substance being handled and the potential for aerosol generation.
Hand Protection: Your First Line of Defense
Given the potential for dermal absorption and skin irritation from aromatic amines, robust hand protection is non-negotiable.[2][4]
-
Recommended Glove Types: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling amines and esters.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
The Rationale Behind Glove Choice: The primary consideration is the glove's resistance to the chemical. Aromatic amines can permeate some glove materials. While specific breakthrough times for this compound are not available, selecting gloves known to be resistant to a broad range of chemicals is a prudent measure. For prolonged or high-exposure tasks, consider double-gloving.
Eye and Face Protection: Shielding from Splashes and Aerosols
The potential for serious eye irritation necessitates stringent eye protection.[1]
-
For General Handling: Safety glasses with side shields are the minimum requirement.
-
For Splash Hazards: When handling solutions or performing tasks that could generate splashes, chemical safety goggles are required. For larger volumes or more hazardous operations, a full-face shield used in conjunction with safety goggles provides the highest level of protection.[5][6]
Body and Respiratory Protection
-
Laboratory Coat: A standard, buttoned lab coat should be worn at all times to protect against minor spills and prevent contamination of personal clothing.[6]
-
Respiratory Protection: For handling small quantities in a well-ventilated laboratory or a certified chemical fume hood, respiratory protection is not typically required.[6] However, if you are working with larger quantities, in a poorly ventilated area, or if the material is a fine powder with the potential for aerosolization, a respirator with an appropriate organic vapor cartridge may be necessary.[3]
Operational Blueprint: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing exposure and preventing environmental contamination.
Pre-Handling Checklist
-
Designated Work Area: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
PPE Inspection: Before beginning any work, inspect all PPE for defects. Ensure gloves are free of holes and that eye protection is clean and fits properly.
Step-by-Step Handling Protocol
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles. Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust.[4] Use a spatula for transfers. If working with a solution, use appropriate glassware and a funnel to prevent spills.
-
During the Experiment: Keep all containers with the compound sealed when not in use. Avoid direct contact with the substance. If any part of your PPE becomes contaminated, remove it immediately and decontaminate or dispose of it properly.
-
Post-Handling: After completing your work, decontaminate your work area.
-
Doffing PPE: Remove your gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Then, remove your lab coat and eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[6][7]
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Improper disposal of chemical waste can have serious consequences for both human health and the environment.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, should be collected in a designated, labeled hazardous waste container.
-
Container Management: The waste container should be kept closed except when adding waste. Store the container in a well-ventilated, secondary containment area away from incompatible materials.[6]
-
Regulatory Compliance: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this chemical down the drain.[6]
Visualizing the Safety Workflow
To further clarify the decision-making process for PPE selection and the overall handling workflow, the following diagrams have been created using Graphviz.
Caption: PPE selection workflow based on task assessment.
Caption: Step-by-step workflow for handling and disposal.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
- What are the Health and Safety Guidelines for Using Amines?. (n.d.). Google Cloud.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). US - SDS Manager.
- Comprehensive Safety Protocol for Handling Ethyl Benzoate. (2025, December). Benchchem.
- SAFETY DATA SHEET - Methyl Benzoate. (2025, January 15). TCI Chemicals.
- SAFETY DATA SHEET - Methyl 3-Amino-4-methoxybenzoate. (2018, October 3). TCI Chemicals.
- SAFETY DATA SHEET - Methyl 3-aminobenzoate. (2025, December 21). Fisher Scientific.
- Methyl 3-amino-5-methoxybenzoate. (n.d.). ChemScene.
- Safety Data Sheet - Sodium Benzoate. (2015, June 17). Fisher Scientific.
- Material Safety Data Sheet - SODIUM BENZOATE. (2019, November 22). Actylis Lab Solutions.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Google Cloud.
- SAFETY DATA SHEET - Sodium Benzoate Beads Lab Grade. (2024, October 9). Lab Alley.
- SAFETY DATA SHEET - Benzoic acid, 4-methoxy-, methyl ester. (2025, September 6). Thermo Fisher Scientific.
- Personal protective equipment for handling 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. (2025). Benchchem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. velsafe.com [velsafe.com]
- 6. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
